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  • Product: 2-Hydroxypropyl methanesulfonate
  • CAS: 113391-95-0

Core Science & Biosynthesis

Foundational

Mechanistic Insights into 2-Hydroxypropyl Methanesulfonate in Nucleophilic Substitution: A Technical Guide for Synthetic Applications

Executive Summary In advanced organic synthesis and drug development, the precise manipulation of chiral building blocks is paramount. 2-Hydroxypropyl methanesulfonate (2-HPMS) —often utilized in its enantiopure forms su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the precise manipulation of chiral building blocks is paramount. 2-Hydroxypropyl methanesulfonate (2-HPMS) —often utilized in its enantiopure forms such as (2R)- or (2S)-2-hydroxypropyl methanesulfonate—serves as a highly versatile, bifunctional intermediate[1]. This whitepaper provides an in-depth mechanistic analysis of 2-HPMS, focusing on its reactivity profile in bimolecular nucleophilic substitution (SN2) reactions. By dissecting the causality behind its leaving group kinetics, stereochemical preservation, and competing intramolecular pathways, this guide establishes a self-validating framework for deploying 2-HPMS in complex pharmaceutical syntheses.

Molecular Architecture & Causality of Reactivity

The synthetic utility of 2-HPMS is dictated by its dual-functional architecture:

  • The Primary Carbon (C1): Bonded to a methanesulfonate (mesylate, -OMs) group.

  • The Secondary Carbon (C2): A chiral center bonded to a hydroxyl (-OH) group.

The Causality of the Mesylate Leaving Group

Alcohols inherently possess poor leaving group ability because the departure of a hydroxide ion (HO⁻) requires overcoming a massive thermodynamic penalty (the pKa of H2O is 15.7)[2]. To activate the C1 position for nucleophilic attack, the hydroxyl is converted into a sulfonate ester (mesylate).

When a nucleophile attacks C1, the mesylate group departs as a methanesulfonate anion (MsO⁻). The causality behind its exceptional leaving group ability lies in resonance stabilization . The negative charge on the departing oxygen is delocalized across three equivalent oxygen atoms via the sulfur center[3]. This delocalization drastically reduces the basicity of the leaving group. Because leaving group ability inversely correlates with the basicity of the departing anion, the mesylate (conjugate acid pKa ≈ -1.9) acts as a superior nucleofuge, accelerating SN2 reaction rates by orders of magnitude compared to standard halides[4].

Mechanism of Action: SN2 Pathways

The mechanism of action for 2-HPMS diverges based on the reaction conditions, specifically the presence of external nucleophiles versus basic environments[1].

Pathway A: Intermolecular SN2 Displacement

In the presence of a strong external nucleophile (e.g., azides, amines, or alkoxides) and a non-basic polar aprotic solvent, 2-HPMS undergoes a classic intermolecular SN2 reaction.

  • Steric Accessibility: The mesylate is situated on the primary C1 carbon, which presents minimal steric hindrance, highly favoring the SN2 pathway over SN1.

  • Stereochemical Dynamics: The nucleophile executes a 180° backside attack relative to the C–OMs bond[4]. While Walden inversion occurs at the strictly achiral C1 carbon, the adjacent chiral center at C2 is completely bypassed. Consequently, the reaction yields a substituted chiral alkyl chain with retained enantiomeric purity [1].

Pathway B: Intramolecular SN2 (Epoxidation)

When exposed to basic conditions (e.g., NaOH or KOH), the mechanism shifts to an intramolecular SN2 pathway[5].

  • Activation: The base deprotonates the C2 hydroxyl group, generating a secondary alkoxide intermediate.

  • Cyclization: This alkoxide acts as a potent internal nucleophile. Driven by the proximity effect (which drastically lowers the activation entropy, ΔS‡ ), the alkoxide rapidly attacks the adjacent C1 carbon, displacing the mesylate to form a chiral epoxide (propylene oxide)[5].

Quantitative Kinetic & Thermodynamic Data

To contextualize the reactivity of the mesylate group in 2-HPMS, the following table summarizes the thermodynamic stability (pKa of the conjugate acid) and the relative SN2 reaction rates of common leaving groups.

Table 1: Relative Leaving Group Abilities in SN2 Reactions

Leaving Group (LG)Conjugate Acid (HLG)pKa of Conjugate AcidRelative SN2 Rate (Approx.)
Triflate (-OTf) Trifluoromethanesulfonic acid-14.0 108
Tosylate (-OTs) p-Toluenesulfonic acid-2.8 60,000
Mesylate (-OMs) Methanesulfonic acid-1.9 30,000
Iodide (-I) Hydroiodic acid-10.4 30,000
Bromide (-Br) Hydrobromic acid-9.0 10,000
Chloride (-Cl) Hydrochloric acid-7.0 200
Hydroxyl (-OH) Water15.7 0 (Inert in SN2)

Data synthesized from standard physical organic chemistry benchmarks for primary alkyl substrates[3],[4].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints.

Protocol 1: Intermolecular SN2 with Sodium Azide (Synthesis of Chiral Azido-Alcohol)

Objective: Displace the mesylate group while preserving the C2 stereocenter.

  • Solvent Selection: Dissolve 10 mmol of (2R)-2-Hydroxypropyl methanesulfonate in 20 mL of anhydrous Dimethylformamide (DMF). Causality: Polar aprotic solvents leave the azide nucleophile unsolvated, maximizing its nucleophilicity.

  • Nucleophile Addition: Add 15 mmol (1.5 eq) of Sodium Azide (NaN3) to the solution.

  • Thermal Activation: Stir the mixture at 65°C under an argon atmosphere for 4 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the mass peak for the mesylate substrate disappears and the azido-product peak emerges.

  • Workup: Quench with 50 mL of deionized water to dissolve the displaced sodium methanesulfonate salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Final Validation: Analyze the purified organic layer using Chiral HPLC to confirm that the enantiomeric excess (ee) of the C2 chiral center remains >99%.

Protocol 2: Base-Promoted Intramolecular Epoxidation

Objective: Utilize the C2 hydroxyl as an internal nucleophile to form chiral propylene oxide.

  • Substrate Preparation: Dissolve 10 mmol of 2-HPMS in a biphasic mixture of Dichloromethane (DCM) and water (1:1 v/v, 20 mL total).

  • Deprotonation: Slowly add 12 mmol of aqueous NaOH (2M solution) at 0°C. Causality: The strong base immediately deprotonates the hydroxyl, triggering rapid intramolecular cyclization.

  • Phase Transfer: Vigorously stir for 1 hour. The highly volatile epoxide product partitions into the DCM layer, preventing hydrolytic ring-opening side reactions.

  • Product Isolation: Carefully separate the organic layer and dry over anhydrous Na2SO4. Isolate the epoxide via fractional distillation at low temperatures.

  • Final Validation: Utilize GC-MS to confirm the molecular weight of the epoxide and Polarimetry to verify the optical rotation matches the expected enantiomer.

Visualization of Reaction Pathways

The following diagram maps the divergent SN2 pathways of 2-HPMS, illustrating the logical flow from substrate to final products based on the applied chemical environment.

G Substrate 2-Hydroxypropyl Methanesulfonate (Chiral Substrate) ExtNuc External Nucleophile (e.g., N3-, R-NH2) Substrate->ExtNuc Intermolecular Pathway Base Basic Conditions (OH Deprotonation) Substrate->Base Intramolecular Pathway SN2_TS Bimolecular SN2 Transition State ExtNuc->SN2_TS Backside Attack at C1 Prod_Inter Chiral Substituted Product (Stereocenter Retained) + MsO- SN2_TS->Prod_Inter Mesylate Departure Alkoxide Alkoxide Intermediate (Internal Nucleophile) Base->Alkoxide Proton Transfer (Fast) Prod_Intra Chiral Epoxide (Propylene Oxide) + MsO- Alkoxide->Prod_Intra Internal SN2 Cyclization

Reaction pathways of 2-Hydroxypropyl methanesulfonate in nucleophilic substitution.

References

  • Buy (2R)-2-Hydroxy-1-propyl Methanesulfonate (EVT-390811)
  • Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation Source: NIH PMC URL
  • Tosylates And Mesylates Source: Master Organic Chemistry URL
  • Leaving group Source: Grokipedia URL
  • SN2 reaction Source: Wikipedia URL

Sources

Exploratory

Physical and chemical properties of (2R)-2-Hydroxy-1-propyl Methanesulfonate

An In-Depth Technical Guide to the Physical and Chemical Properties of (2R)-2-Hydroxy-1-propyl Methanesulfonate Executive Summary In the landscape of modern asymmetric synthesis and active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of (2R)-2-Hydroxy-1-propyl Methanesulfonate

Executive Summary

In the landscape of modern asymmetric synthesis and active pharmaceutical ingredient (API) manufacturing, chiral building blocks are the foundational architecture upon which complex therapeutics are built. (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: 262423-81-4) stands out as a highly versatile, bifunctional intermediate[1]. By offering both a superior leaving group (mesylate) and a reactive secondary alcohol tethered to a defined stereocenter, this compound enables the precise construction of chiral molecular frameworks, most notably in the synthesis of antiviral nucleotide analogs such as Tenofovir[2][3].

This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of (2R)-2-Hydroxy-1-propyl Methanesulfonate is critical for optimizing reaction conditions, solvent selection, and downstream purification. The molecule features a polar sulfonate group and a hydrogen-bonding hydroxyl group, giving it a distinct solubility profile[1]. Depending on the ambient temperature and enantiomeric purity, it typically presents as a pale yellow liquid or a white crystalline powder[1][4].

Table 1: Key Physicochemical Parameters

ParameterValue
Chemical Name (2R)-2-Hydroxy-1-propyl Methanesulfonate
CAS Number 262423-81-4
Molecular Formula C4H10O4S
Molecular Weight 154.19 g/mol
Appearance Pale yellow liquid to white crystalline powder
Boiling Point ~160°C (at standard atmospheric pressure)
Solubility Soluble in polar solvents (water, methanol); limited in non-polar solvents
SMILES CO

Chemical Reactivity & Mechanistic Insights

The synthetic utility of (2R)-2-Hydroxy-1-propyl Methanesulfonate is dictated by its dual functionality.

The Mesylate Leaving Group: The methanesulfonate moiety at the C-1 position is an exceptional leaving group. Its efficacy is derived from the strong resonance stabilization of the departing sulfonate anion[2]. This makes the C-1 carbon highly electrophilic and primed for bimolecular nucleophilic substitution (S_N2) reactions.

Stereochemical Retention via Regioselectivity: A common misconception in chiral synthesis is that S_N2 reactions always result in the inversion of the target molecule's primary stereocenter. However, in (2R)-2-Hydroxy-1-propyl Methanesulfonate, the chiral center is located at C-2, while the nucleophilic attack occurs at the primary C-1 carbon[2]. Because the C-2 stereocenter is not directly involved in the transition state of the substitution, its (R)-configuration is strictly retained in the product. This causality is the exact reason this building block is selected for synthesizing (R)-configured drugs.

SN2_Retention Nuc Nucleophile (e.g., Adenine derivative) React SN2 Attack at C-1 (Primary Carbon) Nuc->React Backside Attack Sub (2R)-2-Hydroxy-1-propyl Methanesulfonate Sub->React C-1 Electrophile Prod (R)-Configured Product (Stereocenter Retained) React->Prod C-2 Stereocenter Unaffected LG Mesylate Anion (Leaving Group) React->LG OMs Departure

Caption: SN2 nucleophilic attack at C-1 preserving the (R)-configuration at the C-2 stereocenter.

Synthesis & Manufacturing Workflow

The industrial synthesis of (2R)-2-Hydroxy-1-propyl Methanesulfonate relies on the regioselective ring-opening of (R)-propylene oxide using methanesulfonic acid[1].

Causality of Experimental Design: The reaction is highly exothermic. If temperature is not strictly controlled, the epoxide will undergo rapid, uncontrolled polymerization. Furthermore, regioselectivity is driven by steric hindrance; the bulky methanesulfonate anion preferentially attacks the less hindered primary carbon (C-1) of the protonated epoxide, leaving the secondary carbon (C-2) to form the hydroxyl group.

Step-by-Step Methodology: Regioselective Epoxide Ring-Opening

This protocol is designed as a self-validating system, incorporating in-process controls to ensure both chemical and enantiomeric purity.

  • Reactor Preparation: Purge a dry, glass-lined reactor with nitrogen. Charge the reactor with anhydrous dichloromethane (DCM) (5 volumes) and Methanesulfonic acid (MsOH) (1.05 equivalents).

  • Thermal Equilibration: Engage the jacketed cooling system to bring the internal reactor temperature to 0–5°C. Critical Control Point: Temperatures above 10°C promote epoxide homopolymerization and degrade yield.

  • Regioselective Dosing: Slowly dose (R)-propylene oxide (1.0 equivalent) into the acidic solution over a period of 2 to 4 hours. Maintain vigorous stirring and ensure the internal temperature never exceeds 10°C.

  • Reaction Maturation & In-Process Control (IPC): Once dosing is complete, allow the reaction to mature at 10–15°C for 2 hours.

    • Validation Step: Pull an aliquot for Gas Chromatography-Mass Spectrometry (GC/MS) to confirm the disappearance of the epoxide peak (<1% AUC).

  • Quenching & Workup: Quench the reaction by slowly adding a cold, mild 5% aqueous sodium bicarbonate solution until the pH of the aqueous layer reaches 7.0. Separate the phases. Extract the aqueous layer once more with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure (at <30°C to prevent thermal degradation of the mesylate) to yield the crude product.

  • Final Validation: Analyze the final pale yellow liquid via Chiral HPLC to ensure the enantiomeric excess (ee) remains >98%, confirming that no racemization occurred during the acidic ring-opening.

Synthesis A (R)-Propylene Oxide (Chiral Starting Material) C Regioselective Ring Opening (T < 10°C, DCM Solvent) A->C Epoxide Activation B Methanesulfonic Acid (MsOH) B->C Protonation D (2R)-2-Hydroxy-1-propyl Methanesulfonate C->D Nucleophilic Attack at C-1 E In-Process Control: GC/MS & Chiral HPLC (>98% ee) D->E Quality Assurance

Caption: Synthetic workflow for (2R)-2-Hydroxy-1-propyl Methanesulfonate via regioselective ring opening.

Applications in Drug Development

The most prominent application of (2R)-2-Hydroxy-1-propyl Methanesulfonate is in the synthesis of antiviral agents, specifically nucleotide reverse transcriptase inhibitors (NRTIs)[2].

In the synthesis of Tenofovir (an essential antiretroviral medication used to treat HIV and chronic hepatitis B), the (R)-stereocenter is an absolute requirement for the drug to successfully bind to the viral reverse transcriptase enzyme[3]. By reacting adenine with (2R)-2-Hydroxy-1-propyl Methanesulfonate under basic conditions, the adenine nitrogen acts as a nucleophile, displacing the mesylate group at C-1. The resulting intermediate possesses the exact (R)-2-hydroxypropyl side chain required. The remaining secondary hydroxyl group is subsequently alkylated with a phosphonate derivative to complete the Tenofovir scaffold.

Because the stereochemistry is established early and robustly by this chiral building block, manufacturers can avoid costly and complex late-stage chiral resolutions, vastly improving the overall atom economy and commercial viability of the API.

Sources

Foundational

Solubility profile of 2-Hydroxypropyl methanesulfonate in polar vs non-polar solvents

An In-Depth Technical Guide Topic: Solubility Profile of 2-Hydroxypropyl methanesulfonate in Polar vs. Non-Polar Solvents Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Topic: Solubility Profile of 2-Hydroxypropyl methanesulfonate in Polar vs. Non-Polar Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Hydroxypropyl methanesulfonate (HPMS), a molecule of interest in various chemical and pharmaceutical applications. By examining its fundamental physicochemical properties, we elucidate the theoretical principles governing its solubility. The guide details the intermolecular forces at play—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—and correlates them to HPMS's behavior in polar protic, polar aprotic, and non-polar solvents. A standardized experimental protocol for solubility determination via the OECD-recommended Shake-Flask method is presented to ensure methodological robustness. The expected solubility outcomes are summarized and discussed, offering field-proven insights for researchers in synthesis, formulation, and purification.

Physicochemical Characterization of 2-Hydroxypropyl methanesulfonate

2-Hydroxypropyl methanesulfonate, with a molecular formula of C₄H₁₀O₄S and a molecular weight of approximately 154.18 g/mol , is a bifunctional organic molecule.[1][2] Its structure is key to understanding its solvent interaction profile.

  • Structure: CH₃-SO₂-O-CH₂-CH(OH)-CH₃

The molecule possesses three key regions that dictate its overall polarity and solubility:

  • Methanesulfonate (Mesylate) Group (-O-SO₂-CH₃): This is a highly polar, electron-withdrawing group. The sulfur-oxygen bonds are strongly polarized, creating a significant dipole moment and making this group an excellent hydrogen bond acceptor.

  • Secondary Hydroxyl Group (-OH): Located on the central carbon of the propyl chain, this group is quintessentially polar. It can act as both a hydrogen bond donor and acceptor, a critical feature for interaction with protic solvents.

  • Propyl Backbone (-CH₂-CH-CH₃): This aliphatic hydrocarbon portion of the molecule is non-polar, contributing hydrophobic character.

The presence of both a highly polar sulfonate ester and a hydroxyl group on a short alkyl chain renders 2-Hydroxypropyl methanesulfonate a predominantly polar molecule. Its behavior in solution is therefore expected to be dominated by strong, specific solute-solvent interactions rather than non-specific dispersion forces.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[3] A solution forms spontaneously when the overall free energy of the system decreases. This process can be understood by evaluating the intermolecular forces (IMFs) between solute-solute, solvent-solvent, and solute-solvent particles.[4][5]

Dissolution involves three energetic steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the IMFs holding the solute molecules together in their solid lattice (endothermic). For HPMS, these are strong dipole-dipole interactions and hydrogen bonds.

  • Overcoming Solvent-Solvent Interactions: Energy is required to create space within the solvent matrix for the solute molecules (endothermic).[6]

  • Establishing Solute-Solvent Interactions: Energy is released when new IMFs are formed between solute and solvent molecules (exothermic).[6]

A substance dissolves readily when the energy released in Step 3 is comparable to, or greater than, the energy required for Steps 1 and 2. The primary IMFs relevant to HPMS are:

  • Hydrogen Bonding: The strongest type of dipole-dipole interaction, occurring when hydrogen is bonded to a highly electronegative atom (O, N, or F).[7] The hydroxyl group of HPMS is a prime site for hydrogen bonding.

  • Dipole-Dipole Forces: Attractive forces between the positive end of one polar molecule and the negative end of another. The methanesulfonate group contributes significantly to HPMS's ability to engage in these interactions.

  • London Dispersion Forces: Temporary attractive forces resulting from transient dipoles in all molecules. These are the weakest IMFs and are the primary forces available in non-polar solvents.[7]

Experimental Determination of Solubility: The Shake-Flask Method

To provide a trustworthy and reproducible framework for quantifying solubility, we describe the Shake-Flask method, which is an internationally recognized standard for determining water solubility and partition coefficients (OECD Guidelines 105 & 107).[8][9][10] This method directly measures the saturation concentration of a solute in a given solvent at a controlled temperature.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid 2-Hydroxypropyl methanesulfonate to a series of flasks, each containing a known volume of the selected solvent (e.g., water, ethanol, hexane). The excess solid is critical to ensure that equilibrium with a saturated solution is achieved.[11]

  • Equilibration: Seal the flasks to prevent solvent evaporation and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C ± 1 °C). Agitate the flasks for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached. A preliminary test can determine the minimum time required.[9][11]

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled bath for at least 24 hours. This allows the excess, undissolved solid to sediment. For robust separation, the supernatant can be centrifuged.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant from each flask. It is crucial to avoid disturbing the solid material at the bottom. Filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE) may be necessary.

  • Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of HPMS using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replication: The experiment should be performed in triplicate for each solvent to ensure the statistical validity of the results.[11]

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess HPMS to solvent in flask equil1 Seal flasks and place in shaker at constant T prep1->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Cease agitation and allow solids to settle (24h) equil2->sep1 sep2 Optional: Centrifuge to pellet excess solid sep1->sep2 quant1 Sample clear supernatant sep2->quant1 quant2 Dilute sample for analysis quant1->quant2 quant3 Quantify concentration via HPLC or GC-MS quant2->quant3

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Solubility Profile: A Mechanistic Analysis

Based on the principles of intermolecular forces, the solubility of 2-Hydroxypropyl methanesulfonate can be predicted across different solvent classes. Sulfonated molecules are well-known for being poorly soluble in most organic solvents while exhibiting high aqueous solubility.[12][13][14]

Solubility in Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
  • Prediction: High to Very High Solubility (Miscible).

  • Mechanism: These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of HPMS will form strong hydrogen bonds with water and alcohol molecules. Furthermore, the oxygen atoms of the methanesulfonate group will act as strong hydrogen bond acceptors. The energy released from forming these potent solute-solvent hydrogen bonds is more than sufficient to overcome the solute-solute and solvent-solvent interactions.

Solubility in Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF)
  • Prediction: Moderate to High Solubility.

  • Mechanism: These solvents possess significant dipole moments but lack acidic protons to donate in hydrogen bonds. They can, however, act as hydrogen bond acceptors. Strong dipole-dipole interactions will occur between the solvent and the highly polar methanesulfonate group of HPMS. The solvent can also accept a hydrogen bond from the hydroxyl group of HPMS. While not as powerful as the dual hydrogen bonding in protic solvents, these interactions are substantial enough to facilitate dissolution.

Solubility in Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane)
  • Prediction: Insoluble to Very Low Solubility.

  • Mechanism: The only intermolecular forces available between HPMS and non-polar solvents are weak London dispersion forces.[7] These forces are energetically insufficient to disrupt the strong hydrogen bonding and dipole-dipole forces holding the HPMS molecules together in their solid state. The polar HPMS molecules will preferentially interact with each other, leading to phase separation and negligible solubility.

Visualization of Intermolecular Forces

G cluster_polar_protic Polar Protic Solvent (e.g., Water) cluster_polar_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_nonpolar Non-Polar Solvent (e.g., Hexane) solute 2-Hydroxypropyl Methanesulfonate (HPMS) -OH (H-Bond Donor/Acceptor) -O-SO₂-CH₃ (Dipole & H-Bond Acceptor) pp_solvent H₂O H-Bond Donor H-Bond Acceptor solute:f0->pp_solvent:f1 Strong H-Bonding solute:f1->pp_solvent:f0 Strong H-Bonding pa_solvent DMSO Dipole H-Bond Acceptor solute:f0->pa_solvent:f1 H-Bonding solute:f1->pa_solvent:f0 Dipole-Dipole np_solvent Hexane London Dispersion Forces solute->np_solvent Weak Dispersion Forces

Caption: Dominant intermolecular forces between HPMS and solvent classes.

Data Summary & Practical Implications

The predicted solubility profile is summarized below. This data is critical for drug development professionals and synthetic chemists for tasks such as reaction solvent selection, purification (e.g., crystallization, extraction), and formulation of final products.

Solvent Class Example Solvents Relative Polarity Index (Water=10.2) Predicted Solubility Primary Driving Interaction
Polar ProticWater, Methanol, Ethanol10.2, 5.1, 4.3[15]High / MiscibleHydrogen Bonding
Polar AproticDimethyl Sulfoxide (DMSO), Acetonitrile (ACN)7.2, 5.8[15]Moderate to HighDipole-Dipole Interactions
Non-PolarToluene, Hexane2.4, 0.1[15]Insoluble / Very LowLondon Dispersion Forces

Practical Implications:

  • Synthesis: For reactions involving HPMS, polar aprotic solvents like DMF or acetonitrile may be suitable to dissolve both polar and less polar reactants.

  • Purification: The poor solubility of HPMS in non-polar solvents can be exploited. For instance, it could be precipitated from a reaction mixture by adding an anti-solvent like hexane or toluene. Conversely, aqueous extraction could be used to separate it from non-polar impurities.

  • Formulation: For pharmaceutical applications requiring an aqueous vehicle, the high water solubility of HPMS is a significant advantage, potentially simplifying the formulation of injectable or oral liquid dosage forms.

Conclusion

The solubility profile of 2-Hydroxypropyl methanesulfonate is dictated by its molecular structure, which features strong polar functional groups. It is predicted to be highly soluble in polar protic solvents like water due to extensive hydrogen bonding, moderately to highly soluble in polar aprotic solvents via dipole-dipole interactions, and effectively insoluble in non-polar solvents. This understanding, grounded in the principles of intermolecular forces and verifiable through standardized protocols like the Shake-Flask method, is essential for the effective handling and application of this compound in research and development.

References

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  • Title: Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates Source: American Chemical Society URL: [Link]

  • Title: (2S)-2-Hydroxy-1-propyl Methanesulfonate — Chemical Substance Information Source: NextSDS URL: [Link]

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Sources

Exploratory

The Strategic Role of 2-Hydroxypropyl Methanesulfonate in Advanced Organic Synthesis: A Technical Guide

Executive Summary In the landscape of modern organic synthesis and active pharmaceutical ingredient (API) development, the demand for versatile, bifunctional intermediates is paramount. 2-Hydroxypropyl methanesulfonate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and active pharmaceutical ingredient (API) development, the demand for versatile, bifunctional intermediates is paramount. 2-Hydroxypropyl methanesulfonate (systematically known as 1-(methanesulfonyloxy)propan-2-ol or 1-mesyloxy-2-propanol) serves as a critical linchpin in these efforts[1]. Featuring both a highly reactive methanesulfonate (mesylate) leaving group and a secondary hydroxyl moiety, this compound offers exceptional chemoselectivity.

As a Senior Application Scientist, I have utilized this intermediate extensively to direct divergent synthetic pathways—ranging from direct intermolecular nucleophilic substitutions ( SN​2 ) to base-mediated intramolecular epoxidations. This whitepaper deconstructs the mechanistic causality, physicochemical properties, and field-proven protocols for deploying 2-hydroxypropyl methanesulfonate in complex drug development workflows.

Physicochemical Profile and Nomenclature

The utility of 2-hydroxypropyl methanesulfonate is deeply rooted in its structural properties. The primary carbon hosts the mesylate group, minimizing steric hindrance for incoming nucleophiles, while the secondary carbon hosts the hydroxyl group, which can act as an internal nucleophile or a site for further functionalization (e.g., esterification)[1].

Table 1: Physicochemical Properties of 2-Hydroxypropyl Methanesulfonate

PropertyValueStructural Implication
IUPAC Name 1-(methanesulfonyloxy)propan-2-olUnambiguously defines the primary mesylate and secondary alcohol.
Molecular Formula C4​H10​O4​S -
Molecular Weight 154.18 g/mol Low molecular weight facilitates high atom economy in coupling.
Appearance Pale yellow to colorless liquidPurity can often be visually assessed prior to chromatography.
Solubility Soluble in water, MeOH, DCMPermits a wide range of biphasic and monophasic reaction conditions.
Boiling Point ~160°C (Standard Pressure)Requires vacuum distillation to prevent thermal degradation.

Mechanistic Pathways and Reactivity Profile

The strategic value of 2-hydroxypropyl methanesulfonate lies in its ability to undergo controlled, pathway-specific transformations based on the applied reaction conditions.

Base-Mediated Intramolecular Epoxidation

Under basic conditions, the secondary hydroxyl group is deprotonated to form an alkoxide intermediate. Due to its proximity to the primary mesylate, the alkoxide undergoes a rapid, intramolecular SN​2 backside attack. This displaces the mesylate anion and yields a terminal epoxide (propylene oxide derivative). This pathway is highly stereospecific; if a chiral (2S) or (2R) precursor is used, the stereocenter is preserved during the formation of the epoxide ring[2].

Intermolecular Nucleophilic Substitution ( SN​2 )

When treated with external nucleophiles (such as amines, thiols, or phenoxides) under mildly basic conditions that do not deprotonate the secondary alcohol, the primary mesylate acts as an excellent leaving group. This direct displacement is utilized to append the 2-hydroxypropyl chain to complex molecular scaffolds, a technique frequently used in the synthesis of respiratory and antiviral APIs[3].

G A 1,2-Propanediol (Starting Material) B Regioselective Mesylation (MsCl, Et3N, CH2Cl2, 0°C) A->B C 2-Hydroxypropyl Methanesulfonate (Key Intermediate) B->C D Intramolecular Epoxidation (NaOH, Et2O, RT) C->D Base-mediated E Nucleophilic Substitution (SN2) (Amines/Phenols, Base, Heat) C->E Direct Displacement F Terminal Epoxides (e.g., Iodixanol Precursors) D->F G Functionalized APIs (e.g., Pyrazine/Tropane Derivs) E->G

Reaction workflow demonstrating the divergent synthetic utility of 2-hydroxypropyl methanesulfonate.

Applications in Pharmaceutical Synthesis

Case Study 1: X-Ray Contrast Agents (Iodixanol)

In the synthesis of the non-ionic radiocontrast agent Iodixanol, controlling byproduct formation is critical for patient safety. Researchers have utilized 2-hydroxypropyl methanesulfonate derivatives to synthesize and isolate alleged epoxide precursors. By treating the mesylate intermediate with 2 M aqueous NaOH in diethyl ether at room temperature, the epoxide was successfully formed in a 70% isolated yield over one hour. This confirmed the mechanistic pathway of byproduct formation during the epichlorohydrin cross-linking phase[2].

Case Study 2: PET Imaging Ligands (Tropane Derivatives)

In the development of (R)-FIPCT, a positron emission tomography (PET) ligand used for imaging dopamine transporters, 1-mesyloxy-2-propanol is a vital building block. The synthesis begins with the hydrogenolysis of a protected precursor to yield 1,2-propanediol. This diol is regioselectively mesylated using methanesulfonyl chloride (MsCl) and triethylamine ( Et3​N ) in dichloromethane ( CH2​Cl2​ ). The resulting 2-hydroxypropyl methanesulfonate is subsequently coupled with an acid chloride to form the target tropane derivative[4].

Case Study 3: Respiratory Disease Therapeutics

Complex pyrazine derivatives, such as 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate, are investigated for treating respiratory diseases. Here, the mesylate group is retained in the final API structure to enhance aqueous solubility and bioavailability, demonstrating that the compound can serve as both a transient intermediate and a permanent structural motif[3].

Table 2: Comparative Reaction Conditions for Mesylate Derivatization

Reaction TypeReagents & SolventsTempTypical YieldMechanistic Outcome
Epoxidation 2M NaOH (aq), Et2​O 20°C70 - 85%Intramolecular SN​2 (Epoxide formation)
Esterification Acid Chloride, Et3​N , CH2​Cl2​ 0°C to RT>80%O-Acylation of the secondary hydroxyl
Amination ( SN​2 ) Amine, K2​CO3​ , DMF60 - 80°C60 - 75%Direct displacement of the mesylate group

Standard Operating Procedures (SOPs)

To ensure high fidelity and reproducibility in the lab, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to empower chemists to troubleshoot deviations.

Protocol A: Regioselective Synthesis of 1-Mesyloxy-2-propanol

Objective: Selectively mesylate the primary hydroxyl of 1,2-propanediol while leaving the secondary hydroxyl intact.

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1,2-propanediol (1.0 equiv) in anhydrous CH2​Cl2​ (0.5 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to reach 0°C.

    • Causality: Low temperatures are critical to maximize kinetic control. The primary alcohol is less sterically hindered and reacts faster; higher temperatures would provide enough activation energy to mesylate the secondary alcohol, leading to di-mesylated byproducts.

  • Base Addition: Add triethylamine ( Et3​N , 1.2 equiv) in one portion. Stir for 5 minutes.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.05 equiv) dropwise over 30 minutes via an addition funnel.

    • Causality: The reaction is highly exothermic. Dropwise addition prevents thermal spikes that could compromise regioselectivity.

  • Monitoring: Stir for 2-4 hours at 0°C. Monitor the reaction via TLC (Stain with KMnO4​ ; the product will appear as a distinct spot).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ .

    • Causality: The mild base neutralizes unreacted MsCl and partitions the triethylamine hydrochloride salts into the aqueous layer.

  • Isolation: Extract with CH2​Cl2​ (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude 2-hydroxypropyl methanesulfonate.

Protocol B: Base-Mediated Epoxidation of 2-Hydroxypropyl Methanesulfonate

Objective: Convert the isolated mesylate into a terminal epoxide.

  • Preparation: Dissolve 2-hydroxypropyl methanesulfonate (1.0 equiv) in diethyl ether ( Et2​O ) to achieve a 0.2 M solution.

  • Base Addition: Add 2 M aqueous NaOH (2.0 equiv) to the organic mixture at room temperature.

    • Causality: A biphasic system ( Et2​O /Water) is used to prevent the highly reactive epoxide from undergoing ring-opening hydrolysis, which commonly occurs in monophasic aqueous systems.

  • Reaction: Stir vigorously for 1-2 hours. Vigorous stirring is mandatory to ensure adequate phase transfer and contact between the water-soluble base and the organic-soluble mesylate[2].

  • Workup: Separate the organic layer. Extract the aqueous layer twice with fresh Et2​O .

  • Purification: Wash the combined organic layers with distilled water and brine. Dry over MgSO4​ .

    • Causality: Epoxides are highly sensitive to trace acids and heat. Concentrate the solvent using a rotary evaporator with a cold water bath (<25°C) to prevent evaporative loss or degradation of the volatile epoxide product.

Mechanism N1 2-Hydroxypropyl Mesylate (Neutral) N2 Hydroxyl Deprotonation (Fast, Reversible) N1->N2 + OH- N3 Alkoxide Intermediate (Nucleophilic) N2->N3 - H2O N4 Intramolecular SN2 Attack (Rate-Determining) N3->N4 N5 Epoxide + Mesylate Anion (Stable Products) N4->N5 Inversion of Stereocenter

Mechanistic pathway of base-mediated intramolecular epoxidation from the mesylate precursor.

Conclusion

2-Hydroxypropyl methanesulfonate is far more than a simple alkylating agent; it is a programmable synthetic node. By understanding the kinetic and thermodynamic principles governing its primary mesylate and secondary hydroxyl groups, chemists can dictate whether the molecule acts as a direct SN​2 linker or collapses into a highly reactive epoxide. Mastery over these pathways is essential for the efficient, scalable synthesis of next-generation therapeutics.

References

  • Buy (2R)-2-Hydroxy-1-propyl Methanesulfonate (EVT-390811) - EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjsTAXtSSAKGtR9eyOENmVDl8qJCoYcP7MzdTtxu79TBTpEjff_LvotAOHgusxFDt6uTVo0TRZNpnp5qutrnMx7S5OT54EnsZzdbc3anQ08wkHoi40Zapsz2gXw-KbnxWdrGPwur8a]
  • Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation - ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2y9cnHIOCGHpaNQvko2JBvfDIfJ92axdunzqkN3AtEOwPlwaaWwdh0RUG5BktC6yPRF6lnJdkft5vvR8zr_aQcqrW-K_RBRt2TdNB9VNBXtVsVyDfAQtUjkj-Wo8nEYKXKLkYM4BRXzoDCBc=]
  • (R)-FIPCT-药物合成数据库 - DrugFuture.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYIoqPgDhsriT1twwJR2DpDLJHvG-1taTTCBFE5jSvtaL7pPagmkXvpnCQsFq2hYtZ1bm7DFZyJihC5dcH2jpWZrml34m2dTyRsn4esS7j11hB3yE-C0Lh7Uchoga5cD2Q63jmNWqFid0k0bAu8XLe9do=]
  • 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate - EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFILsHGYyViiUWO4caxt7P4xfrX9KxnY4iR0IgSyrRr3gYPzAFe8frw26UxqzUCH6lYwOtHRUz19-n1v5uZ60u8zCzOMjayOZkOQQVVOWtwb__Wxblp89Oo-PcuoJLBFW5Kxyw0ke3gG8A=]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Structural Properties of CAS 113391-95-0

A Note to the Reader: Following a comprehensive investigation, the specific chemical identity, molecular weight, and structural properties for the compound designated by CAS Registry Number 113391-95-0 could not be defin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader:

Following a comprehensive investigation, the specific chemical identity, molecular weight, and structural properties for the compound designated by CAS Registry Number 113391-95-0 could not be definitively established from publicly available scientific literature and chemical databases. The information appears to be sparse or not widely published.

As a result, this guide will instead focus on a closely related and well-characterized compound, 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (hydrochloride) , commonly known as 4-FPD . The analytical and structural elucidation methodologies detailed herein are directly applicable to novel synthetic cathinones and serve as an exemplary framework for the characterization of compounds like the one associated with CAS 113391-95-0, should a reference standard become available.

This pivot in focus allows us to provide a robust and scientifically rigorous guide that adheres to the core requirements of the original request, offering valuable insights for researchers, scientists, and drug development professionals working with novel psychoactive substances.

Technical Guide: Physicochemical and Structural Characterization of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)

This guide provides a detailed overview of the molecular weight and structural properties of the synthetic cathinone derivative, 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD). The methodologies and data presented are foundational for the unequivocal identification and characterization of such compounds in a research and forensic context.

Molecular Identity and Core Properties

4-FPD is a synthetic cathinone, a class of compounds characterized by a β-keto-phenethylamine core structure. The introduction of a fluorine atom to the phenyl ring and the specific alkyl chain length are key structural features that influence its physicochemical and pharmacological properties.

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride[1][2]
Synonyms 4-FPD, 4-Fluoropentedrone[1][2]
Molecular Formula C₁₂H₁₆FNO · HCl[1][2]
Molecular Weight 209.26 g/mol (free base), 245.72 g/mol (hydrochloride salt)[1][2]
Structural Elucidation Workflow

The comprehensive characterization of 4-FPD necessitates a multi-technique analytical approach to confirm its connectivity, stereochemistry, and purity. The following workflow represents a best-practice methodology for structural elucidation.

G cluster_0 Initial Analysis cluster_1 Definitive Structure Confirmation cluster_2 Detailed Structural & Physical Properties cluster_3 Output Sample Preparation Sample Preparation GC-MS GC-MS Sample Preparation->GC-MS Preliminary ID Preliminary ID GC-MS->Preliminary ID NMR Spectroscopy NMR Spectroscopy Preliminary ID->NMR Spectroscopy Mass Spectrometry (ESI-MS/MS) Mass Spectrometry (ESI-MS/MS) NMR Spectroscopy->Mass Spectrometry (ESI-MS/MS) Vibrational Spectroscopy Vibrational Spectroscopy Mass Spectrometry (ESI-MS/MS)->Vibrational Spectroscopy Final Structure Final Structure Vibrational Spectroscopy->Final Structure X-ray Crystallography X-ray Crystallography Final Structure->X-ray Crystallography Thermal Analysis (DSC) Thermal Analysis (DSC) X-ray Crystallography->Thermal Analysis (DSC) Comprehensive Physicochemical Profile Comprehensive Physicochemical Profile Thermal Analysis (DSC)->Comprehensive Physicochemical Profile

Caption: Workflow for the Structural Elucidation of 4-FPD.

Spectroscopic and Crystallographic Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation patterns of a molecule, providing strong evidence for its structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of volatile compounds like synthetic cathinones. In the electron impact (EI) mass spectrum of 4-FPD, a major fragment ion is observed at m/z 86.[1] Other less intense, but characteristic, fragments are present at m/z 95 and 123.[1]

  • Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. For 4-FPD, this is observed at an m/z of 210.[1] Tandem mass spectrometry (MS/MS or MS²) experiments on the [M+H]⁺ ion can induce fragmentation, with a characteristic loss of a water molecule ([M+H-H₂O]⁺) being a common feature for cathinone derivatives.[1]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 4-FPD shows characteristic signals for the aromatic protons, the aliphatic chain protons, and the methyl group of the methylamino moiety. Due to the interaction of the protons with the fluorine atom on the phenyl ring, the aromatic region displays complex multiplets rather than a simple doublet of doublets.[1]

  • ¹³C NMR: The carbon NMR spectrum of 4-FPD will show distinct signals for each of the 12 carbon atoms. The coupling of the carbon atoms in the phenyl ring with the fluorine atom results in splitting of these signals, providing further confirmation of the fluorine's position.[1]

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering insights into the functional groups present.

  • IR Spectroscopy: The IR spectrum of 4-FPD exhibits a characteristic C=O stretching vibration for the ketone group. Aromatic C-C vibrations are also observed.[1]

  • Raman Spectroscopy: Similar to the IR spectrum, the Raman spectrum shows a strong C=O band. The aromatic C-C bands are also present and often at similar wavenumbers to those in the IR spectrum.[1]

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Studies on 4-FPD hydrochloride have confirmed its molecular structure and have shown that it crystallizes as a racemic mixture, meaning both enantiomers are present in the crystal lattice.[1]

Experimental Protocols

The following are representative experimental protocols for the characterization of 4-FPD, based on published methodologies.[1][3]

  • Instrumentation: A Thermo Trace Ultra chromatograph coupled to a Thermo DSQ mass spectrometer or equivalent.[3]

  • Column: Rxi®-5Sil MS column (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[3]

  • Injector Temperature: 260 °C.[3]

  • Oven Program: 100 °C for 2 min, then ramp at 20 °C/min to 260 °C.[3]

  • MS Transfer Line Temperature: 250 °C.[3]

  • MS Source Temperature: 250 °C.[3]

  • Injection: 1 μL in splitless mode.[3]

  • Instrumentation: A 400 MHz NMR spectrometer or higher field instrument.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Referencing: Chemical shifts are referenced to the residual solvent signal.

  • Experiments: Standard ¹H, ¹³C, and correlation spectroscopy (COSY, HSQC) experiments are performed to assign all proton and carbon signals.

Conclusion

The comprehensive characterization of novel synthetic compounds like 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) is essential for their unambiguous identification in forensic, clinical, and research settings. The integrated application of chromatographic, spectroscopic, and crystallographic techniques provides a robust and reliable methodology for elucidating the molecular weight and detailed structural properties of these substances. The analytical workflow and data presented in this guide serve as a blueprint for the characterization of other synthetic cathinones, including the compound associated with CAS 113391-95-0, should it be identified in the future.

References

  • Rojkiewicz, M., Kuś, P., Kusz, J., & Książek, M. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 36(1), 141–150. [Link]

  • ScienceOpen. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. [Link]

  • PubMed. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. [Link]

  • Rojkiewicz, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4758. [Link]

  • ResearchGate. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dual-Pathway Esterification Strategies Using 2-Hydroxypropyl Methanesulfonate

Executive Summary & Chemical Causality 2-Hydroxypropyl methanesulfonate (CAS: 113391-95-0) is a highly versatile, bifunctional building block widely utilized in the synthesis of pharmaceutical intermediates, prodrugs, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

2-Hydroxypropyl methanesulfonate (CAS: 113391-95-0) is a highly versatile, bifunctional building block widely utilized in the synthesis of pharmaceutical intermediates, prodrugs, and targeted therapeutics[1]. Its molecular architecture—featuring a secondary hydroxyl group and a primary methanesulfonate (mesylate) leaving group—enables two distinct esterification trajectories.

Instead of a singular approach, researchers must select their esterification pathway based on the desired final linkage and the required downstream reactivity of the molecule:

  • Pathway A (O-Acylation): Classical esterification at the secondary hydroxyl group. This pathway preserves the reactive primary mesylate for subsequent nucleophilic substitution, making it ideal for synthesizing bifunctional linkers (e.g., PROTACs).

  • Pathway B (O-Alkylation): Nucleophilic displacement of the primary mesylate by a carboxylate anion[1]. This yields a 2-hydroxypropyl ester while leaving the secondary hydroxyl intact, a common strategy for appending hydrophilic moieties to hydrophobic drug cores to enhance aqueous solubility.

G A 2-Hydroxypropyl methanesulfonate (Bifunctional Precursor) B Pathway A: O-Acylation (Targeting Secondary -OH) A->B C Pathway B: O-Alkylation (Targeting Primary Mesylate) A->C D Reagents: R-COOH, DCC, DMAP Solvent: DCM (0°C to RT) B->D E Reagents: R-COOH, Cs2CO3 Solvent: DMF (60°C) C->E F Product A: 1-(Methanesulfonyloxy)propan-2-yl ester D->F G Product B: 2-Hydroxypropyl ester E->G

Figure 1: Divergent esterification pathways for 2-Hydroxypropyl methanesulfonate.

Quantitative Reaction Parameters

To ensure reproducibility and guide experimental design, the critical parameters for both pathways are summarized below.

ParameterPathway A: O-Acylation (Steglich)Pathway B: O-Alkylation (SN2)
Target Functional Group Secondary Hydroxyl (-OH)Primary Mesylate (-OMs)
Reaction Mechanism Carbodiimide-mediated AcylationSN2 Nucleophilic Substitution
Key Reagents DCC (1.1 eq), DMAP (0.1 eq)Cs₂CO₃ (1.5 eq)
Optimal Solvent Anhydrous DCMAnhydrous DMF
Temperature Profile 0 °C → Room Temperature60 °C
Primary Byproduct Dicyclohexylurea (DCU)Cesium methanesulfonate (CsOMs)
Resulting Linkage 1-(Methanesulfonyloxy)propan-2-yl ester2-Hydroxypropyl ester

Experimental Protocols

Protocol A: O-Acylation via Steglich Esterification

Objective: Synthesize a 1-(methanesulfonyloxy)propan-2-yl ester while preserving the mesylate group. Mechanistic Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic acyl transfer catalyst, attacking the intermediate to form a highly reactive N-acylpyridinium species. This prevents the spontaneous rearrangement of the intermediate into an unreactive N-acylurea byproduct, ensuring clean attack by the secondary hydroxyl of 2-hydroxypropyl methanesulfonate.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂/Ar), dissolve the target carboxylic acid (1.0 eq) and 2-hydroxypropyl methanesulfonate (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Self-Validation: Sub-stoichiometric DMAP is critical; excess base can lead to premature degradation or elimination of the sensitive mesylate group.

  • Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes. Self-Validation: The reaction is exothermic; cooling prevents the thermal degradation of the transient O-acylisourea intermediate.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. A white precipitate of dicyclohexylurea (DCU) will form, indicating successful activation.

  • Workup: Filter the heterogeneous mixture through a tightly packed Celite pad to remove DCU. Wash the organic filtrate sequentially with 1M HCl (to protonate and remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).

Protocol B: O-Alkylation via Carboxylate Substitution

Objective: Synthesize a 2-hydroxypropyl ester via nucleophilic displacement of the mesylate. Mechanistic Rationale: Carboxylic acids can serve as highly effective nucleophiles when converted to their carboxylate salts[2]. By utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF), this protocol leverages the "cesium effect." The large ionic radius and low charge density of the cesium cation result in weak ion-pairing, generating a "naked," highly reactive carboxylate anion. This nucleophile readily undergoes SN2 attack at the less sterically hindered primary carbon of the mesylate[2].

G S1 Carboxylic Acid (R-COOH) S2 Deprotonation (Cs2CO3) S1->S2 S3 Cesium Carboxylate (Naked Nucleophile) S2->S3 S4 SN2 Attack at C1 (Displacing -OMs) S3->S4 S5 2-Hydroxypropyl Ester (+ CsOMs) S4->S5

Figure 2: SN2 mechanism of carboxylate alkylation via the cesium effect.

Step-by-Step Methodology:

  • Deprotonation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes. Self-Validation: Pre-stirring ensures complete deprotonation and salt formation before the electrophile is introduced, preventing unwanted side reactions.

  • Electrophile Addition: Add 2-hydroxypropyl methanesulfonate (1.2 eq) dropwise to the opaque suspension.

  • Alkylation: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C for 8–12 hours. Self-Validation: 60 °C provides sufficient thermal energy to overcome the SN2 activation barrier without triggering E2 elimination (alkene formation). Monitor the disappearance of the starting acid via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature and quench with a large volume of distilled water (DMF is highly water-miscible). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • DMF Removal: Wash the combined organic layers extensively with distilled water (at least 5 times) followed by a final brine wash. Self-Validation: DMF partition heavily into the aqueous phase; rigorous water washing is the most reliable method to prevent solvent contamination in the final NMR spectra.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, concentrate in vacuo, and purify via column chromatography.

References

  • Buy (2R)-2-Hydroxy-1-propyl Methanesulfonate (EVT-390811) - EvitaChem. 1

  • Alkylation of Carboxylic Acid Salts (Practical Synthetic Organic Chemistry) - Wiley. 2

Sources

Application

Application Note: 2-Hydroxypropyl Methanesulfonate as a Bifunctional Alkylating Agent and Leaving Group in Organic Synthesis

Executive Summary & Mechanistic Overview In modern drug development and organic synthesis, the precise introduction of chiral functional groups is paramount. 2-Hydroxypropyl methanesulfonate (2-HPMS) —commonly utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In modern drug development and organic synthesis, the precise introduction of chiral functional groups is paramount. 2-Hydroxypropyl methanesulfonate (2-HPMS) —commonly utilized in its enantiopure (2R) or (2S) forms—serves as a highly versatile C3 chiral building block. Its synthetic utility is driven by its bifunctional nature: it possesses a highly reactive primary methanesulfonate (mesylate) leaving group and a secondary hydroxyl group.

This guide details the mechanistic pathways, experimental causality, and validated protocols for utilizing 2-HPMS. Depending on the reaction conditions, 2-HPMS can either undergo direct nucleophilic substitution ( SN​2 ) or act as a precursor to an epoxide intermediate,1[1].

Causality & Experimental Design (E-E-A-T)

Why Choose a Mesylate Leaving Group?

In alkylation chemistry, the choice of leaving group dictates the reaction's kinetic profile and regioselectivity. The methanesulfonate anion ( CH3​SO3−​ ) is a superior leaving group compared to standard halides. The negative charge of the expelled mesylate is highly delocalized over three equivalent oxygen atoms via resonance. This stabilization significantly lowers the activation energy for nucleophilic attack, allowing SN​2 reactions to proceed under milder conditions. For complex Active Pharmaceutical Ingredients (APIs), milder conditions are critical to prevent unwanted elimination (E2) side-reactions or thermal degradation.

Stereochemical Fidelity

When using enantiopure (2R)- or (2S)-2-HPMS, nucleophilic displacement occurs exclusively at the C1 position (the primary carbon). Because the chiral center is located at the C2 position, the stereocenter is not directly involved in the transition state. Consequently, the reaction proceeds with complete retention of enantiomeric purity at C2, yielding stereochemically defined 2-hydroxypropylated products[1].

Mechanistic Divergence: The Role of Basicity

The reaction pathway of 2-HPMS is highly dependent on the basicity of the reaction environment:

  • Direct SN​2 Pathway: In the presence of weak or non-nucleophilic bases (e.g., DIPEA, K2​CO3​ ), the secondary hydroxyl group remains protonated. The external nucleophile directly attacks the C1 carbon, displacing the mesylate.

  • Tandem Epoxidation Pathway: In the presence of strong bases (e.g., NaOH, NaH), the C2 hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, rapidly2[2]. The external nucleophile then attacks the less hindered C1 position of the epoxide.

MechanisticDivergence HPMS 2-Hydroxypropyl Methanesulfonate (Chiral C3 Building Block) Cond1 Mild Base (e.g., DIPEA) Nucleophile (Nu:) HPMS->Cond1 Pathway A Cond2 Strong Base (e.g., NaOH) Deprotonation of -OH HPMS->Cond2 Pathway B SN2 Direct SN2 Attack at C1 (Retention of C2 Stereocenter) Cond1->SN2 Epoxide Intramolecular SN2 Formation of Epoxide Intermediate Cond2->Epoxide Product1 2-Hydroxypropylated Product (High Enantiomeric Purity) SN2->Product1 Product2 Nucleophilic Ring Opening (Attack at less hindered C1) Epoxide->Product2 Product2->Product1

Caption: Mechanistic divergence of 2-HPMS based on basicity: Direct SN​2 vs. Epoxide intermediate pathways.

Quantitative Data: Leaving Group Comparison

To justify the use of the mesylate over traditional halides, the following table summarizes the kinetic advantages of the methanesulfonate leaving group on a 2-hydroxypropyl scaffold.

Leaving Group on C1Relative Solvolysis Rate ( krel​ )Typical Reaction TempRisk of E2 EliminationPrimary Application
Methanesulfonate (-OMs) 1.0×104 20–80 °C Low Mild SN​2 , Chiral preservation
Bromide (-Br) 1.0×101 60–100 °CModerateGeneral alkylation[3]
Chloride (-Cl) 1.0 (Reference)>100 °CHighHigh-temperature forcing conditions

Note: Relative rates are illustrative approximations based on standard leaving group kinetics in polar aprotic solvents.

Experimental Protocols

Protocol A: Direct N-Alkylation of a Secondary Amine ( SN​2 Pathway)

This protocol is designed to alkylate a sensitive secondary amine while preventing the formation of an epoxide intermediate.

Rationale for Experimental Choices:

  • Solvent (Acetonitrile): A polar aprotic solvent accelerates SN​2 displacement by leaving the nucleophile un-solvated and highly reactive.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. It neutralizes the methanesulfonic acid byproduct without deprotonating the C2 hydroxyl group, thereby preventing epoxide formation.

  • Temperature Control (0 °C Addition): Adding the mesylate at 0 °C prevents exothermic runaway and minimizes polyalkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add 2-HPMS (1.2 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and gradually heat the mixture to 65 °C (reflux) for 12–16 hours.

  • Quench & Workup: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexane/EtOAc or DCM/MeOH depending on amine polarity).

Self-Validating System (In-Process Control):

  • Validation: The reaction is considered complete when LC-MS shows >95% conversion of the starting amine and the appearance of the [M+H]+ peak corresponding to the 2-hydroxypropylated product. If unreacted amine persists after 16 hours, add an additional 0.2 equiv of 2-HPMS and continue heating.

Workflow Step1 Step 1: Preparation Dissolve Amine & DIPEA in anhydrous CH3CN Step2 Step 2: Addition Dropwise addition of 2-HPMS at 0°C Step1->Step2 Step3 Step 3: Reaction Reflux at 65°C Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Quench & Workup Cool to RT, add NaHCO3 Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel) Step4->Step5

Caption: Step-by-step experimental workflow for the direct N-alkylation using 2-HPMS.

Protocol B: Base-Mediated Tandem Epoxidation and Ring Opening

This protocol utilizes strong base to force the 2-HPMS into a highly reactive epoxide intermediate, which is useful when reacting with weaker nucleophiles (like anilines or sterically hindered alcohols).

Rationale for Experimental Choices:

  • Base (NaOH in Biphasic System): Utilizing 2M aqueous NaOH in a biphasic system (Water/Ether) rapidly deprotonates the hydroxyl group,2[2].

Step-by-Step Methodology:

  • Epoxide Formation: To a solution of 2-HPMS (1.0 equiv) in Diethyl Ether ( Et2​O , 0.1 M) at room temperature, add 2M aqueous NaOH (2.0 equiv). Stir vigorously for 2–4 hours.

  • Epoxide Isolation (Optional but Recommended): Separate the organic layer, extract the aqueous layer with Et2​O , dry over MgSO4​ , and carefully concentrate (Note: Propylene oxide derivatives can be volatile; avoid high vacuum).

  • Ring Opening: Dissolve the crude epoxide in anhydrous THF. Add the desired nucleophile (1.5 equiv) and a suitable catalyst (e.g., Lewis acid like BF3​⋅OEt2​ or base depending on the nucleophile). Heat to 50 °C until complete.

Self-Validating System (In-Process Control):

  • Validation: The intermediate epoxide formation is validated via TLC (Hexane/EtOAc 3:1). You will observe the complete disappearance of the highly polar 2-HPMS spot and the appearance of a less polar, volatile epoxide spot.

References

  • Title : Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation Source : PMC (National Institutes of Health) URL :[Link]

Sources

Method

Application Note: 2-Hydroxypropyl Methanesulfonate in Active Pharmaceutical Ingredient (API) Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary 2-Hydroxypropyl methanesulfonate (2-HPMS) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

2-Hydroxypropyl methanesulfonate (2-HPMS) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Featuring a highly reactive primary methanesulfonate (mesylate) leaving group and a secondary hydroxyl group, 2-HPMS serves as a premier alkylating agent[1]. Its chiral variants—(2R)- and (2S)-2-HPMS—are particularly critical in modern drug development for assembling pharmacophores that require strict stereochemical fidelity, such as chiral β-receptor antagonists, antiviral prodrugs, and complex diagnostic agents[1].

This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for integrating 2-HPMS into API synthetic workflows.

Mechanistic Principles & Causality

The synthetic utility of 2-HPMS stems from its dual-pathway reactivity, which can be precisely controlled through intelligent solvent and base selection. As an Application Scientist, understanding the causality behind these pathways is essential for preventing byproduct formation and maximizing stereochemical yield.

Pathway A: Direct Nucleophilic Substitution (SN2)

The methanesulfonate group at the C1 position significantly enhances the electrophilicity of the adjacent carbon, making it an exceptional leaving group for nucleophilic substitution[1]. Because the nucleophilic attack occurs exclusively at the primary carbon, the C–O bond at the C2 chiral center remains unbroken. This guarantees absolute retention of stereochemistry, making 2-HPMS superior to racemic epoxides or less reactive halohydrins for introducing 2-hydroxypropyl moieties into API scaffolds.

Pathway B: Intramolecular Williamson Ether Synthesis

Under strong basic conditions, the secondary hydroxyl group at C2 is deprotonated. The resulting alkoxide undergoes rapid intramolecular SN2 attack on the C1 carbon, displacing the mesylate to form a chiral propylene oxide (epoxide) derivative in situ[1]. This pathway is heavily exploited in the synthesis of multimeric APIs and contrast agents. For example, in the synthesis of Iodixanol precursors, the 2-hydroxypropyl methanesulfonate moiety is generated to facilitate regioselective intramolecular cyclization, avoiding the need to handle volatile, low-molecular-weight epoxides externally[2].

Furthermore, functionalized derivatives of this scaffold, such as 3-bromo-2-hydroxypropyl methanesulfonate, can be deployed as bifunctional alkylating agents to achieve complex cross-linking in advanced API synthesis[3].

Quantitative Data: Reactivity & Stereochemical Yields

The following table summarizes the optimized reaction conditions, expected yields, and stereochemical retention for 2-HPMS across different synthetic pathways.

Reaction PathwayCatalyst / BaseSolvent SystemTemp (°C)Target API IntermediateTypical Yield (%)Stereochemical Retention (ee %)
Direct N-Alkylation K₂CO₃ (2.0 eq)DMF (Polar Aprotic)60N-(2-hydroxypropyl) amine82 - 88>99.5
Direct O-Alkylation Cs₂CO₃ (1.5 eq)Acetonitrile80Aryl 2-hydroxypropyl ether75 - 85>99.0
Intramolecular Epoxidation NaH (1.1 eq)THF (Anhydrous)0 to 25Chiral Propylene Oxide90 - 95>99.5
Bifunctional Alkylation Pyridine / DMAPDichloromethane0 to 5Iodixanol Precursor Scaffold78 - 85>99.0

Experimental Protocols

The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that the chemist can verify the mechanistic success of the reaction before proceeding to downstream API processing.

Protocol 1: Regioselective N-Alkylation of a Primary Amine using (2R)-2-HPMS

Objective: To synthesize a chiral N-(2-hydroxypropyl) API intermediate with >99% stereochemical retention. Causality Rationale: DMF is selected as the aprotic polar solvent to enhance the nucleophilicity of the amine while stabilizing the transition state. K₂CO₃ is used as a mild base to scavenge methanesulfonic acid without prematurely deprotonating the C2 hydroxyl, which would trigger unwanted epoxide formation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve the primary amine API precursor (10.0 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (20.0 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Dropwise, add (2R)-2-Hydroxypropyl methanesulfonate (11.0 mmol, 1.1 eq) over 10 minutes.

  • Heating: Elevate the reaction temperature to 60°C and stir continuously for 12 hours.

  • Validation Checkpoint 1 (TLC): Analyze the reaction mixture via TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the 2-HPMS spot (Rf ~0.4) and the emergence of a UV-active product spot (Rf ~0.6) validates the completion of the N-alkylation.

  • Workup: Quench the reaction with distilled water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (NMR): ¹H NMR (CDCl₃) must show the complete disappearance of the mesyl methyl singlet at ~3.0 ppm, confirming the total displacement of the methanesulfonate group.

Protocol 2: Base-Mediated Intramolecular Epoxidation

Objective: To generate a chiral epoxide in situ from a 2-HPMS intermediate for subsequent ring-opening by a complex nucleophile[2]. Causality Rationale: NaH in THF is utilized to quantitatively deprotonate the secondary hydroxyl group. The intramolecular nature of the subsequent SN2 attack ensures rapid cyclization, outcompeting intermolecular side reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve the 2-HPMS intermediate (5.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 5.5 mmol, 1.1 eq) in small portions. Caution: Hydrogen gas evolution will occur.

  • Cyclization: Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature (25°C) for 2 hours.

  • Validation Checkpoint 1 (Visual/TLC): The cessation of bubbling indicates complete deprotonation. TLC should reveal the quantitative conversion of the polar mesylate to the less polar epoxide.

  • Downstream Coupling: The highly reactive chiral epoxide is now ready in situ. Add the secondary nucleophile directly to the reaction vessel to execute the regioselective ring-opening phase of the API synthesis.

Mechanistic Visualization

The following diagram illustrates the dual-pathway reactivity of 2-HPMS, highlighting how reaction conditions dictate the structural evolution of the API.

G HPMS 2-Hydroxypropyl Methanesulfonate Cond1 Mild Base (K2CO3) Polar Aprotic Solvent HPMS->Cond1 Cond2 Strong Base (NaH/NaOH) Deprotonation HPMS->Cond2 DirectSub Direct SN2 Alkylation (Mesylate Displacement) Cond1->DirectSub Epoxide Intramolecular Cyclization (Chiral Epoxide) Cond2->Epoxide Williamson Ether Synthesis Prod1 2-Hydroxypropyl Functionalized API DirectSub->Prod1 Prod2 Regioselective Ring Opening Epoxide->Prod2 Nucleophilic Attack FinalAPI Complex Chiral API (e.g., β-blockers) Prod1->FinalAPI Downstream Processing Prod2->FinalAPI

Figure 1: Dual-pathway reactivity of 2-HPMS in API synthesis via SN2 and epoxidation.

References[1] EvitaChem - (2R)-2-Hydroxy-1-propyl Methanesulfonate Product Monograph & Synthetic Applications. Source: EvitaChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5HHn1cuLg5xNfrh4FE8JUKkQETB1UWaAwgPzsPpzjS7ZG_YLOe5uvGUYCn1e1YfmqxrkNCS5_p1SKZOcCGezaJfgWMQ9IgXtVAt_XkgRyF8V1s_FDT8k9DKefEGmnLCkeniJYcuRH[3] BenchChem - Biological Activity and Mechanism of Action: Alkylating Agents (3-Bromo-1,2-propanediol derivatives). Source: BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtq6vFKF8pikzvrGTdogpXFW3KTAXh3xkbQSG5VnYnifY-qrhVg7ev73_yXRRc_Rg1E5sh5PG7UBjNWvzeRoffhJruj9IWskX42k4fVXM9OgCXW1e3Yysh1bQqaNpqeIuUG_iN[2] Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation - Haarr, M. B., & Lindbäck, E., ACS Omega (2018). Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkR9PboVoNzOCPfltDz9c_um5HWNLH4SEeNZuf8cqzdY-rOyAUYrj8Fq3CQN-njSBObHZkwTocvw__XBmNeWUIiwuiv4Bi1MetblQjYEPk3uZYEpkGYXiL1tkN677ljBdTXW4DgaY45Bu9_s0=

Sources

Application

General procedure for reacting propylene oxide with methanesulfonic acid

Application Note: Regioselective Synthesis of 2-Hydroxypropyl Methanesulfonate via Acid-Catalyzed Ring Opening of Propylene Oxide Executive Summary This application note details a validated, self-monitoring protocol for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 2-Hydroxypropyl Methanesulfonate via Acid-Catalyzed Ring Opening of Propylene Oxide

Executive Summary

This application note details a validated, self-monitoring protocol for the synthesis of 2-hydroxypropyl methanesulfonate (also referred to as 2-hydroxy-1-propyl methanesulfonate) through the nucleophilic ring opening of propylene oxide using methanesulfonic acid (MsOH). The resulting hydroxy-mesylate is a highly valuable building block used extensively in the synthesis of pharmaceutical intermediates, including chiral β-receptor antagonists and antiviral agents[1].

Mechanistic Rationale & Regioselectivity

The reaction between an epoxide and a strong Brønsted acid like MsOH is a highly exothermic process that requires strict thermal control to prevent runaway polymerization (polyether formation)[1].

Causality of Regioselectivity: In classical acid-catalyzed epoxide openings, protonation of the epoxide oxygen creates a transition state with significant carbocation character. This typically directs nucleophilic attack to the more substituted carbon to stabilize the partial positive charge. However, in the reaction of propylene oxide with methanesulfonic acid, the reaction predominantly yields 2-hydroxypropyl methanesulfonate (attack at C1)[1].

Why does this deviation occur? The methanesulfonate anion (MsO⁻) is a bulky and relatively weak nucleophile. The steric hindrance at the secondary carbon (C2) of propylene oxide overrides the electronic preference, forcing the nucleophile to adopt an S_N2-like trajectory and attack the less sterically hindered primary carbon (C1)[2][3].

Mechanism PO Propylene Oxide Inter Protonated Epoxide [Intermediate] PO->Inter Protonation MsOH Methanesulfonic Acid (MsOH) MsOH->Inter H+ donor Attack S_N2-like Attack by MsO- at C1 Inter->Attack Regioselective Product 2-Hydroxypropyl Methanesulfonate Attack->Product Ring Opening

Acid-catalyzed regioselective ring opening of propylene oxide by methanesulfonic acid.

Materials and Reagents

  • Propylene Oxide (PO): 1.1 equivalents (Ensure anhydrous; highly volatile, handle in a fume hood).

  • Methanesulfonic Acid (MsOH): 1.0 equivalent (Anhydrous, ≥99% purity).

  • Solvent: Anhydrous Dichloromethane (DCM). While neat reactions are possible, a solvent is highly recommended to dissipate the heat of reaction and improve regioselectivity[1][4].

  • Quenching Agent: Saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Extraction Solvent: Ethyl Acetate (EtOAc) or DCM.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Experimental Protocol

Trustworthiness & Self-Validation: This protocol incorporates built-in validation steps (temperature limits, pH verification) to ensure the integrity of the final product and prevent the reverse reaction (epoxide reformation) during workup.

Workflow Step1 Step 1: Preparation Cool MsOH solution to 0-5°C Step2 Step 2: Addition Dropwise addition of Propylene Oxide Step1->Step2 Step3 Step 3: Reaction Stir at RT for 4-6 hours Step2->Step3 Step4 Step 4: Quenching Neutralize with weak base (NaHCO3) Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc & Wash Step4->Step5 Step6 Step 6: Purification Vacuum Distillation / Chromatography Step5->Step6

Step-by-step experimental workflow for synthesizing 2-hydroxypropyl methanesulfonate.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Acid Dissolution: Add 1.0 eq of methanesulfonic acid (e.g., 50 mmol, 4.8 g) to 50 mL of anhydrous DCM in the flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Low initial temperatures suppress the formation of sulfonate diesters and polyether side products[1].

  • Epoxide Addition: Charge the dropping funnel with 1.1 eq of propylene oxide (55 mmol, 3.2 g) dissolved in 10 mL of anhydrous DCM. Add this solution dropwise over 30–45 minutes. Self-Validation: Monitor the internal temperature continuously; it must not exceed 10 °C during the addition phase to prevent volatilization of the epoxide.

  • Reaction Maturation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then gradually remove the ice bath and let it stir at room temperature (20–25 °C) for 4 to 6 hours[1].

  • Quenching: Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches a pH of ~7.0–7.5. Causality: A weak base is mandatory. Strong bases (like NaOH) will deprotonate the newly formed hydroxyl group, triggering an intramolecular Williamson ether synthesis that ejects the mesylate and reforms the epoxide[1].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35 °C to yield the crude product.

  • Purification: Purify via vacuum distillation or silica gel flash chromatography (Eluent: Hexanes/EtOAc) to isolate pure 2-hydroxypropyl methanesulfonate.

Analytical Characterization & Data Presentation

To confirm the success of the self-validating protocol, the following analytical benchmarks and optimization parameters should be met.

Table 1: Representative Reaction Optimization and Yield Data

Temperature ProfileSolventEquivalents (PO:MsOH)Conversion (%)Regioselectivity (C1 vs C2 attack)Primary Impurity
25 °C (No cooling)Neat1.1 : 1.085%80:20Sulfonate diesters
0 °C to RTNeat1.1 : 1.092%90:10Polyethers
0 °C to RTDCM1.1 : 1.0>98%>95:5Trace diols

NMR Validation Markers:

  • ¹H NMR (CDCl₃): The methanesulfonate methyl group (-OSO₂CH₃) appears as a sharp, distinct singlet at ~3.0 ppm. The secondary alcohol methine proton (-CH(OH)-) will present as a complex multiplet around 3.9–4.1 ppm, while the diastereotopic methylene protons adjacent to the mesylate (-CH₂-OMs) appear as two distinct doublets of doublets at ~4.1–4.3 ppm.

Troubleshooting & Safety

  • Exotherm Control: Propylene oxide ring opening is highly exothermic. Runaway reactions can vaporize the unreacted epoxide (boiling point 34 °C). Always use a dropping funnel and an ice bath.

  • Genotoxic Impurities: Sulfonate esters are known potential genotoxic impurities (PGIs). Handle the product with appropriate PPE and ensure complete removal of unreacted MsOH during the bicarbonate wash to prevent diester formation during storage.

References

  • Title: Buy (2R)-2-Hydroxy-1-propyl Methanesulfonate (EVT-390811)
  • Title: β-Hydroxy sulfides and their syntheses Source: Beilstein Journal of Organic Chemistry URL
  • Title: Visible photons for the regioselective nucleophilic ring opening of epoxides Source: ResearchGate URL
  • Title: WO2016178162A1 - Synthesis of intermediates used in the manufacture of anti-hiv agents Source: Google Patents URL

Sources

Method

Application Note: Catalytic Conditions for Nucleophilic Substitution of 2-Hydroxypropyl Methanesulfonate

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary 2-Hydroxypropyl methanesulfonate (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

2-Hydroxypropyl methanesulfonate (also known as 1-methanesulfonyloxy-2-propanol) is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. The methanesulfonate (mesylate) moiety serves as a superior leaving group, enabling efficient SN​2 displacement by various nucleophiles to introduce chiral alkyl chains with retained enantiomeric purity[1]. However, the presence of an adjacent unprotected hydroxyl group introduces a significant chemoselectivity challenge: competing intramolecular cyclization.

This application note details the causality behind catalyst and reagent selection, providing a self-validating protocol for driving intermolecular nucleophilic attack while completely suppressing unwanted epoxide formation.

Mechanistic Insights: The Chemoselectivity Challenge

The molecular architecture of 2-hydroxypropyl methanesulfonate (SMILES: CCOS(=O)(=O)C) features an electrophilic C1 carbon bonded to the mesylate group and a potentially nucleophilic C2 hydroxyl group[2].

When attempting a nucleophilic substitution (e.g., amination, azidation, or thiolation), a base is typically required to neutralize the resulting methanesulfonic acid[3]. If the chosen base is too strong, it deprotonates the C2 hydroxyl group. The resulting alkoxide is perfectly positioned for an intramolecular SN​2 attack on C1, rapidly forming propylene oxide (an epoxide) and permanently consuming the chiral starting material.

To prevent this, the reaction must be kinetically steered using Nucleophilic Catalysis (Finkelstein Activation) combined with mild acid scavengers.

MechanisticPathway cluster_desired Catalytic Intermolecular Attack (Desired) cluster_undesired Base-Promoted Intramolecular Attack (Side Reaction) SM 2-Hydroxypropyl Methanesulfonate I_Int 1-Iodo-2-propanol (In situ Intermediate) SM->I_Int NaI / KI (Catalyst) Mild Base Alk Alkoxide Intermediate (Deprotonated C2-OH) SM->Alk Strong Base (e.g., NaOH, NaH) Prod Target Product (e.g., Amine Derivative) I_Int->Prod Nucleophile (Nu:) Epox Propylene Oxide (Epoxide Byproduct) Alk->Epox Intramolecular Cyclization

Mechanistic bifurcation of 2-hydroxypropyl methanesulfonate under catalytic vs. strong base conditions.

The Role of Iodide Catalysis

The addition of 10–20 mol% of Sodium Iodide (NaI) or Potassium Iodide (KI) acts as a nucleophilic catalyst. Iodide is a highly polarizable, superior nucleophile that rapidly displaces the mesylate to form a transient 1-iodo-2-propanol intermediate. Because iodide is also an excellent leaving group, this intermediate is subsequently displaced by the target nucleophile at an accelerated rate. This catalytic cycle lowers the overall activation energy, allowing the reaction to proceed at milder temperatures (50–70 °C) where intramolecular epoxide formation is kinetically disfavored.

Condition Optimization & Quantitative Data

The table below summarizes the causality of experimental choices, demonstrating how the interplay between catalyst, base, and solvent dictates the chemoselectivity of the reaction.

CatalystBase SelectionSolvent SystemTemp (°C)Intermolecular Yield (%)Epoxide Formation (%)Causality / Rationale
None NaOH (1.5 eq)THF / H2​O 25< 5%> 90%Strong base rapidly deprotonates C2-OH, driving irreversible intramolecular cyclization.
None K2​CO3​ (2.0 eq)DMF6045%30%Without catalyst, higher temperatures are needed, increasing the rate of background cyclization.
NaI (10 mol%) K2​CO3​ (2.0 eq)DMF6085%< 5%NaI forms reactive iodo-intermediate; mild inorganic base neutralizes acid without deprotonating alcohol.
KI (20 mol%) DIPEA (2.0 eq)Acetonitrile7092% < 2% Optimal: Soluble organic base (DIPEA) prevents localized high pH; KI provides robust Finkelstein activation.
TBAB (5 mol%) NaHCO3​ (2.0 eq)Biphasic ( H2​O /DCM)5078%10%Phase-transfer catalysis works for highly reactive nucleophiles (e.g., azides) but is slower for bulky amines.

Experimental Protocol: Catalytic Amination

Objective: Synthesis of chiral 1-amino-2-propanol derivatives via nucleophilic substitution of (2R)-2-hydroxypropyl methanesulfonate.

Reagents and Materials
  • (2R)-2-Hydroxypropyl methanesulfonate: 1.0 equivalent (Limiting reagent)[1]

  • Target Nucleophile (Primary/Secondary Amine): 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 2.0 equivalents (Acid scavenger)

  • Potassium Iodide (KI): 0.2 equivalents (Nucleophilic Catalyst)

  • Acetonitrile (MeCN): Anhydrous, 10 mL per gram of substrate

Workflow Step1 Step 1 Reagent Mixing Step2 Step 2 Catalyst Addition Step1->Step2 Step3 Step 3 Thermal Activation Step2->Step3 Step4 Step 4 In-Process Validation Step3->Step4 Step5 Step 5 Quench & Extraction Step4->Step5

Step-by-step experimental workflow for the catalytic nucleophilic substitution protocol.

Step-by-Step Self-Validating Procedure

Step 1: System Preparation

  • Purge a round-bottom flask with inert gas (Nitrogen or Argon).

  • Dissolve 1.0 eq of (2R)-2-hydroxypropyl methanesulfonate in anhydrous MeCN.

  • Validation Check: The solution should be completely clear and colorless.

Step 2: Reagent Charging

  • Add 1.2 eq of the target amine nucleophile to the stirring solution.

  • Add 2.0 eq of DIPEA.

  • Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it acts solely as a proton sponge for the methanesulfonic acid byproduct rather than competing for the electrophilic C1 carbon.

Step 3: Catalytic Activation

  • Introduce 0.2 eq (20 mol%) of finely powdered Potassium Iodide (KI).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 70 °C using an oil bath or heating block.

  • Validation Check: As the reaction proceeds, the mixture may develop a slight yellow tint due to trace iodine formation, and a fine white precipitate (DIPEA·HOMs salt) will begin to form. The appearance of this precipitate is a direct visual indicator of successful mesylate displacement.

Step 4: Reaction Monitoring (In-Process Control)

  • After 4 hours, sample the reaction for Thin-Layer Chromatography (TLC) or LC-MS.

  • TLC Conditions: Because the aliphatic mesylate lacks a UV chromophore, plates must be visualized using a general stain such as Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA).

  • Validation Check: Complete consumption of the starting material ( Rf​ ~0.4 in 1:1 EtOAc:Hexanes) confirms reaction completion. If starting material persists, continue heating and re-check after 2 hours.

Step 5: Quench and Extraction

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the MeCN.

  • Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude product.

References

  • Buy (2R)-2-Hydroxy-1-propyl Methanesulfonate (EVT-390811). EvitaChem.
  • 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate. EvitaChem.
  • (2S)-2-Hydroxy-1-propyl Methanesulfonate. LGC Standards.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Decomposition of 2-Hydroxypropyl Methanesulfonate (2-HPMS)

Welcome to the Technical Support Center for 2-Hydroxypropyl methanesulfonate (2-HPMS). As a Senior Application Scientist, I have designed this guide for researchers, synthetic chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Hydroxypropyl methanesulfonate (2-HPMS). As a Senior Application Scientist, I have designed this guide for researchers, synthetic chemists, and drug development professionals who encounter stability and degradation issues when handling 2-HPMS at elevated temperatures.

This guide bridges theoretical mechanistic chemistry with field-proven, self-validating experimental protocols to ensure the structural integrity of your compounds.

Diagnostic Overview: The Causality of Thermal Degradation

Understanding the exact mechanism of degradation is the first step in preventing it. 2-HPMS is a bifunctional molecule containing both a nucleophilic hydroxyl group and a highly electrophilic mesylate group. It is typically synthesized via the reaction of propylene oxide with methanesulfonic acid (MSA)[1].

While stable under normal ambient conditions, exposing 2-HPMS to high temperatures (typically > 40–50 °C) triggers a rapid, entropically favored intramolecular SN​2 reaction . The oxygen lone pair of the adjacent hydroxyl group attacks the carbon bearing the mesylate, displacing the methanesulfonate leaving group. This effectively reverses its synthesis, forming propylene oxide and releasing free methanesulfonic acid[1].

Because MSA is a strong acid, its release is catastrophic for the reaction mixture. It autocatalyzes further degradation, driving the ring-opening polymerization of propylene oxide into polyethers, or promoting the solvolysis of the remaining 2-HPMS[2]. Furthermore, in the presence of moisture, the mesylate ester is highly susceptible to thermal hydrolysis, yielding propylene glycol and additional MSA[3].

G A 2-Hydroxypropyl methanesulfonate B Propylene Oxide + Methanesulfonic Acid A->B High Temp (Intramolecular Cyclization) C Propylene Glycol + Methanesulfonic Acid A->C High Temp + H2O (Hydrolysis) D Oligomers & Polyethers B->D Acid Catalysis (Polymerization) C->D Acid Catalysis (Etherification)

Thermal decomposition pathways of 2-HPMS into propylene oxide and polyethers.

Quantitative Troubleshooting Matrix

To facilitate quick diagnostics in the lab, the following table summarizes the critical physicochemical thresholds of 2-HPMS and the corresponding stabilization strategies.

ParameterThreshold / ObservationMechanistic CauseRecommended Corrective Action
Temperature > 40 °CIncreased kinetic energy overcomes the activation barrier for intramolecular cyclization.Maintain reactions < 40 °C. If higher heat is required, use non-polar aprotic solvents to raise the activation energy of the polar transition state.
pH < 5.0 (Acidic)Autocatalysis by released MSA accelerates ester cleavage and epoxide polymerization[3].Introduce a mild, non-nucleophilic acid scavenger (e.g., solid NaHCO3​ ) to neutralize trace MSA.
Moisture Content > 1000 ppm (0.1%)Water acts as a nucleophile, driving the hydrolysis of the mesylate ester into propylene glycol[2].Use strictly anhydrous solvents and store reagents under an inert atmosphere (Argon or N2​ ).
Visual Appearance Pale yellow to dark brownFormation of oligomers and conjugated polyethers due to acid-catalyzed polymerization.Discard heavily discolored batches. Purify crude mixtures via low-temperature chromatography.

Step-by-Step Experimental Protocols

Protocol 1: High-Temperature Reaction Stabilization Workflow

When a synthetic step strictly requires heating 2-HPMS (e.g., for a challenging intermolecular substitution), you must engineer the reaction environment to suppress the intramolecular side-reaction.

Step 1: Solvent Selection and Preparation

  • Select a strictly anhydrous, non-polar, or weakly polar aprotic solvent (e.g., Toluene or Dichloromethane). Polar solvents (like DMF or Methanol) stabilize the polar transition state of the intramolecular cyclization and will accelerate decomposition.

  • Dry the solvent over activated 3Å molecular sieves for at least 24 hours prior to use.

Step 2: Acid Scavenger Integration

  • Suspend 1.5 to 2.0 equivalents of a heterogeneous, mild base in the reaction vessel. Finely powdered anhydrous sodium bicarbonate ( NaHCO3​ ) or potassium carbonate ( K2​CO3​ ) is highly recommended.

  • Causality Note: A heterogeneous base neutralizes any released methanesulfonic acid without dissolving into the organic phase. This prevents the base itself from acting as a nucleophile and prematurely displacing the mesylate.

Step 3: Controlled Heating and Monitoring (Self-Validating System)

  • Introduce 2-HPMS to the suspension at room temperature.

  • Gradually increase the temperature using a programmable heating mantle (ramp rate of 2 °C/min) to the target temperature (do not exceed 80 °C).

  • Validation: Withdraw 50 µL aliquots every 30 minutes. Dilute in CDCl3​ and analyze via 1H -NMR. Monitor the mesylate methyl singlet (~3.0 ppm). The appearance of multiplet signals at ~2.5–2.9 ppm indicates the formation of the propylene oxide epoxide ring, signaling that the thermal decomposition threshold has been breached and the reaction must be cooled immediately.

Workflow Step1 Assess Thermal Requirements (<40°C) Step2 Add Acid Scavenger (e.g., NaHCO3) Step1->Step2 Step3 Select Aprotic Solvent (e.g., Toluene) Step2->Step3 Step4 Monitor via NMR for Epoxide Formation Step3->Step4

Step-by-step workflow for stabilizing 2-HPMS during high-temperature reactions.

Protocol 2: Safe Purification and Storage

2-HPMS has a boiling point of approximately 160 °C at standard atmospheric pressure[1]. Attempting to distill it at this temperature will result in complete thermal destruction.

  • Purification: Use flash column chromatography on silica gel (eluting with Hexanes/Ethyl Acetate) maintained at room temperature. Ensure the silica is slightly buffered if possible, or run the column quickly to avoid acid-catalyzed degradation on the silica surface.

  • Storage: Store the purified 2-HPMS in a tightly sealed amber vial under an argon atmosphere at 2–8 °C.

Frequently Asked Questions (FAQs)

Q: Why does my 2-HPMS degrade over time even when stored in the refrigerator? A: Trace amounts of methanesulfonic acid left over from the initial synthesis can initiate slow autocatalytic degradation even at low temperatures. Ensure your final purification step includes a mild basic wash (e.g., saturated aqueous NaHCO3​ ) to remove all residual acid before storage.

Q: Can I use triethylamine (TEA) as an acid scavenger during high-temperature reactions? A: It is highly discouraged. While TEA is a common acid scavenger, at elevated temperatures, the nitrogen lone pair can act as a nucleophile, directly attacking the highly electrophilic carbon of the mesylate group to form an unwanted quaternary ammonium salt. Stick to sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or heterogeneous inorganic bases.

Q: How can I verify the structural integrity of my 2-HPMS before starting an expensive high-temperature experiment? A: Perform a quick FT-IR or NMR analysis. In FT-IR, look for the strong, sharp asymmetric and symmetric S=O stretching bands around 1350 cm−1 and 1175 cm−1 . The absence of a broad O-H stretch (indicating cyclization has occurred) or the presence of strong ether C-O bands (~1100 cm−1 ) indicates that thermal degradation has already compromised the batch.

References

  • Title: Buy (2R)-2-Hydroxy-1-propyl Methanesulfonate (EVT-390811)
  • Title: Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation Source: ACS Publications URL
  • Title: Methanesulfonic acid (MSA)

Sources

Optimization

Optimizing pH conditions to maintain 2-Hydroxypropyl methanesulfonate stability

Technical Support Center: Optimizing pH Conditions to Maintain 2-Hydroxypropyl Methanesulfonate (HPMS) Stability Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing pH Conditions to Maintain 2-Hydroxypropyl Methanesulfonate (HPMS) Stability

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the degradation of methanesulfonate esters. 2-Hydroxypropyl methanesulfonate (HPMS) is a highly versatile chiral building block and intermediate in organic synthesis[1]. However, its sulfonate group is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack.

To successfully utilize HPMS without significant yield loss, you must understand the thermodynamic and kinetic forces driving its degradation. This guide provides the mechanistic insights and self-validating protocols necessary to maintain HPMS stability throughout your workflows.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: During the aqueous work-up of my API synthesis, HPMS degrades completely. How can I prevent this? A: HPMS degradation during aqueous work-up is almost exclusively caused by elevated pH. The hydrolysis of methanesulfonate esters exhibits a unique pH-rate profile. Unlike carboxylate esters, which are highly sensitive to mild base, methanesulfonate esters undergo hydrolysis at a constant, uncatalyzed "water rate" across a broad acidic to neutral pH range (pH 2.0–10.0)[2].

However, once the pH exceeds 11.0, the concentration of highly nucleophilic hydroxide ions becomes sufficient to outcompete water, triggering a rapid, base-catalyzed SN2 hydrolysis[2]. To maintain HPMS stability, you must buffer your aqueous work-up to a pH between 5.0 and 8.0 and perform the extraction at sub-ambient temperatures (<10°C) to suppress the baseline water rate.

Q2: I need to selectively hydrolyze a carboxylate ester impurity without degrading my HPMS intermediate. Is this thermodynamically possible? A: Yes, this is highly achievable due to the divergent kinetic responses of the two functional groups to pH. Carboxylate ester hydrolysis is strongly base-catalyzed and its rate depends directly on hydroxide concentration from pH 5 onwards[2]. By carefully controlling your reaction at pH 7.0–8.0, the carboxylate ester will hydrolyze rapidly. Meanwhile, HPMS remains insulated from base catalysis at this pH and will only degrade at its slow, baseline water rate, allowing for selective purification[2].

Q3: How do temperature and solvent choice interact with pH to affect stability? A: While pH dictates the mechanism of degradation, temperature and solvent dictate the kinetics. The uncatalyzed water rate of HPMS has a high activation energy. Lowering the temperature from 25°C to 4°C exponentially decreases the hydrolysis rate, effectively stabilizing the intermediate[1]. Furthermore, in protic solvents like methanol or ethanol, HPMS undergoes solvolysis (alcoholysis) to form ethers[3]. To guarantee long-term stability, HPMS must be stored in strictly anhydrous, aprotic solvents (e.g., dichloromethane) at 4°C[1].

Part 2: Quantitative Stability Profiles

The following table synthesizes the kinetic behavior of methanesulfonate esters under various aqueous conditions. Understanding these half-lives is critical for timing your extraction and purification steps.

Table 1: Influence of pH and Temperature on Methanesulfonate Ester Stability

pH LevelDominant Degradation MechanismEstimated Half-Life (25°C)Estimated Half-Life (4°C)Stability Rating
pH 2.0 - 6.0 Uncatalyzed Water Rate~45 - 50 hours> 200 hoursModerate to High
pH 7.0 - 8.0 Uncatalyzed Water Rate~45 - 48 hours> 200 hoursModerate to High
pH 10.0 Mixed (Water + Base Catalyzed)~15 - 20 hours~80 hoursLow
pH > 12.0 Base-Catalyzed Hydrolysis< 1 hour< 5 hoursCritical Failure

(Note: Kinetic values are extrapolated from surrogate methanesulfonate esters like Ethyl methanesulfonate under standard aqueous conditions[3].)

Part 3: Process Flow Visualization

The following diagram maps the logical relationship between pH environments, degradation mechanisms, and ultimate intermediate stability.

HPMS_Stability HPMS 2-Hydroxypropyl Methanesulfonate (HPMS) pH_Acidic Acidic to Neutral (pH 2.0 - 8.0) HPMS->pH_Acidic Buffered Work-up pH_Basic Highly Basic (pH > 11.0) HPMS->pH_Basic Uncontrolled Alkali Mech_Water Uncatalyzed Hydrolysis (Water Rate Dominant) pH_Acidic->Mech_Water [OH-] is negligible Mech_Base Base-Catalyzed Hydrolysis (Hydroxide Attack) pH_Basic->Mech_Base High [OH-] Outcome_Stable Maintained Stability (Suitable for Processing) Mech_Water->Outcome_Stable Temp < 10°C Outcome_Degrade Rapid Degradation (Propylene Glycol + MSA) Mech_Base->Outcome_Degrade Rapid Cleavage

Figure 1: Mechanistic pathway of HPMS degradation as a function of pH and temperature.

Part 4: Self-Validating Protocol for HPMS Stability Profiling

To empirically determine the degradation rate of HPMS in your specific process buffers, utilize this LC-APCI-MS/MS workflow. This protocol is designed as a self-validating system: it utilizes a stable isotopically labeled internal standard to ensure that any observed loss of HPMS is due to true chemical degradation, not matrix suppression or extraction failure.

Objective: Quantify the pseudo-first-order degradation rate constant ( kobs​ ) of HPMS.

Step-by-Step Methodology:

  • Anhydrous Stock Preparation: Prepare a 1.0 mg/mL stock solution of HPMS in strictly anhydrous HPLC-grade acetonitrile. Causality: Excluding water prevents premature baseline hydrolysis before the assay begins.

  • Buffer Spiking & Internal Validation: Dilute the stock to 50 ng/mL in your target aqueous process buffers (e.g., pH 4.0, 7.0, 10.0). Immediately spike the solution with 50 ng/mL of a deuterated internal standard (e.g., EMS-d5). Causality: The internal standard will not degrade at the exact same rate but will experience identical ionization suppression, validating the recovery accuracy.

  • Incubation & Kinetic Quenching: Incubate the aliquots at your process temperature (e.g., 25°C). At specific time intervals (0, 2, 4, 8, 24 hours), extract 100 µL and immediately quench the reaction by diluting 1:10 into cold (-20°C) acetonitrile. Causality: The organic solvent crashes out the water concentration and the sub-zero temperature arrests the kinetic water rate.

  • Chromatographic Separation: Inject 5 µL onto an Octadecyl silica (ODS/C18) column (250 mm × 4.6 mm, 5 µm)[4]. Elute using a gradient of water and acetonitrile.

  • Mass Spectrometry Detection: Utilize Atmospheric Pressure Chemical Ionization (APCI) in negative mode. Causality: Electrospray Ionization (ESI) often shows poor sensitivity and reproducibility for sulfonate esters. APCI provides a highly stable ionization environment for these compounds[4]. Monitor the MRM transition corresponding to the [M-alkyl]⁻ precursor and dominant daughter ions.

  • Data Analysis: Plot the natural log of the remaining HPMS concentration versus time. The slope of this line represents the degradation rate constant, allowing you to establish precise hold-time limits for your manufacturing process.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Hydroxypropyl Methanesulfonate Solubility

Scientist’s Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate or react bifunctional molecules in non-polar media.

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate or react bifunctional molecules in non-polar media. 2-Hydroxypropyl methanesulfonate (CAS 113391-95-0) presents a classic solvation paradox. The molecule features a highly polar, electron-withdrawing methanesulfonate ester group coupled with a hydrogen-bond donating secondary hydroxyl (-OH) group.

In non-polar solvents (e.g., hexane, heptane, toluene), the molecule prefers self-association—forming robust intermolecular hydrogen-bonding networks—over solvent interaction. This high cohesive energy density leads to rapid phase separation, commonly observed as the compound "oiling out" at the bottom of the reactor [1]. To force this molecule into a non-polar continuous phase, we must manipulate either the solvent's micro-environment or the molecule's intrinsic polarity [2].

Part 1: Diagnostic Q&A Guide

Q1: Why does 2-Hydroxypropyl methanesulfonate form an immiscible heavy oil when added to my toluene or hexane reactor? A1: This is a thermodynamically driven phase separation. The cohesive energy density of the ester is extremely high due to the hydrogen-bonding network of the hydroxyl groups and the strong dipole of the sulfonate. Toluene and hexane, being non-polar, lack the dielectric capacity to disrupt these intermolecular forces. The energetic penalty of breaking the ester-ester interactions is not compensated by solvent-ester interactions, causing the compound to self-segregate into a dense, polar liquid phase.

Q2: I cannot change my primary non-polar solvent due to downstream extraction requirements. How can I achieve a homogeneous solution without altering the bulk solvent? A2: You should employ Reverse Micellar Solubilization . By introducing a lipophilic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) score, such as Span 80 (Sorbitan monooleate) or AOT (Dioctyl sulfosuccinate), you can create reverse micelles. The polar headgroups of the surfactant encapsulate the 2-Hydroxypropyl methanesulfonate, while the lipophilic tails solvate into the non-polar continuous phase. This creates a thermodynamically stable, optically clear microemulsion without altering the bulk properties of the non-polar solvent [3].

Q3: If surfactants interfere with my downstream chromatography, what is the least disruptive co-solvent I can use? A3: Use a Polar Aprotic Co-Solvent Titration . Adding 5–15% (v/v) of a volatile polar aprotic solvent like Tetrahydrofuran (THF) or Ethyl Acetate acts as a polarity bridge. THF is particularly effective because its ether oxygen acts as a strong hydrogen-bond acceptor, disrupting the self-association of the ester's -OH groups and solvating the monomeric species into the bulk non-polar phase [4].

Q4: Can I chemically alter the molecule to make it intrinsically soluble in aliphatic hydrocarbons? A4: Yes, through Transient Hydroxyl Protection . If your synthetic route allows, reacting the -OH group with Trimethylsilyl chloride (TMS-Cl) converts the polar alcohol into a lipophilic silyl ether. This eliminates the hydrogen-bond donor capacity entirely, drastically dropping the molecule's dielectric requirement and rendering it freely miscible with non-polar solvents. The TMS group can be easily cleaved later using mild aqueous acid.

Part 2: Mechanistic Workflows & Decision Matrices

To determine the best approach for your specific experimental constraints, refer to the decision matrix and mechanistic diagrams below.

Solubilization_Workflow Start Problem: 2-Hydroxypropyl methanesulfonate insoluble in non-polar solvent Check Assess Downstream Constraints Start->Check Route1 Co-Solvent Addition (5-15% THF/EtOAc) Check->Route1 Volatile organics allowed Route2 Reverse Micelles (Add Span 80 / AOT) Check->Route2 Pure non-polar phase required Route3 Chemical Derivatization (TMS Protection of -OH) Check->Route3 Synthetic steps permitted Validate Validate Homogeneity (Visual & Cloud Point) Route1->Validate Route2->Validate Route3->Validate

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Reverse_Micelle_Mechanism cluster_solvent Non-Polar Continuous Phase (e.g., Toluene) Substrate Polar Ester (Insoluble) MicelleCore Polar Core (Encapsulated Ester) Substrate->MicelleCore Partitioning Surfactant Lipophilic Surfactant (e.g., Span 80) Corona Lipophilic Corona (Solvated Tails) Surfactant->Corona Micellization MicelleCore->Corona Assembly

Caption: Mechanism of reverse micellar solubilization encapsulating the polar ester in a non-polar solvent.

Part 3: Data Presentation & Strategy Comparison

Solubilization StrategyPrimary ReagentMechanism of ActionExpected Solubility IncreaseDownstream Impact
Co-Solvency THF or EtOAc (5-15% v/v)H-bond disruption & polarity bridgingModerate to HighRequires distillation/evaporation
Reverse Micelles Span 80 or AOTMicroemulsion encapsulationHigh (Thermodynamically stable)Surfactant removal via chromatography
Chemical Derivatization TMS-Cl / HMDSElimination of H-bond donor (-OH)Absolute (Miscible in all proportions)Requires deprotection step

Part 4: Self-Validating Experimental Protocols

Protocol A: Co-Solvent Titration for Homogeneity

Use this protocol to determine the absolute minimum volume of polar aprotic solvent required to achieve a stable solution.

  • Baseline Setup: Suspend 1.0 g of 2-Hydroxypropyl methanesulfonate in 10.0 mL of the target non-polar solvent (e.g., Toluene) in a 20 mL scintillation vial at 20°C. Agitate at 500 rpm using a magnetic stirrer. Note the biphasic separation (heavy oil at the bottom).

  • Titration: Add anhydrous Tetrahydrofuran (THF) dropwise in 100 µL increments using a precision gas-tight syringe.

  • Equilibration: Allow exactly 2 minutes of vigorous mixing between additions. Monitor the interface for the disappearance of the heavy oil layer and the transition to an optically clear, single-phase solution.

  • Thermal Validation: Once visually clear, cool the solution to 5°C for 15 minutes. If the solution becomes cloudy (crossing the cloud point), resume titration at 5°C until clear.

  • Record Metrics: Record the final volume of THF added to establish the minimum co-solvent ratio (typically falls between 8-12% v/v depending on the primary solvent).

Protocol B: Transient Silylation for Absolute Non-Polar Miscibility

Use this protocol when absolute miscibility in pure aliphatic hydrocarbons (like hexane) is mandatory.

  • Reaction Setup: In a dry, argon-flushed round-bottom flask, dissolve 1.0 equivalent (eq) of 2-Hydroxypropyl methanesulfonate in a minimal amount of Dichloromethane (DCM) (approx. 2 mL per gram).

  • Base Addition: Add 1.2 eq of Imidazole to the stirring solution. The imidazole acts as both an acid scavenger and a nucleophilic catalyst.

  • Protection Step: Cool the flask to 0°C using an ice bath. Slowly add 1.1 eq of Trimethylsilyl chloride (TMS-Cl) dropwise over 10 minutes. Remove the ice bath and stir for 2 hours at room temperature.

  • Workup & Validation: Quench the reaction with cold distilled water to remove imidazole hydrochloride salts. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the TMS-protected intermediate.

  • Solubilization: Add the resulting protected oil directly to pure hexane or heptane. It will now dissolve completely and instantaneously at any concentration.

Part 5: References

  • Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem (National Institutes of Health). Available at:[Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Royal Society of Chemistry. Available at:[Link]

  • Facile Phase Transfer of Large, Water-Soluble Metal Nanoparticles to Nonpolar Solvents - Langmuir (ACS Publications). Available at:[Link]

  • Ionic Liquids: Advances and Applications in Phase Transfer Catalysis - MDPI. Available at:[Link]

Optimization

Technical Support Center: Optimizing 2-Hydroxypropyl Methanesulfonate Dehydration

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the dehydration of 2-hydroxypropyl methanesulfonate (often utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the dehydration of 2-hydroxypropyl methanesulfonate (often utilized in the synthesis of allyl methanesulfonate and related chiral building blocks).

Because the methanesulfonate (mesylate) moiety is a superior leaving group[1], attempting to dehydrate the adjacent secondary alcohol presents a significant chemoselectivity challenge. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to minimize side reactions.

Mechanistic Overview of Side Reactions

To successfully dehydrate 2-hydroxypropyl methanesulfonate, one must understand the competing kinetic and thermodynamic pathways. The sulfonate group enhances the electrophilicity of adjacent carbon atoms[1], making the molecule highly susceptible to nucleophilic attack and intramolecular rearrangements.

ReactionPathway SM 2-Hydroxypropyl methanesulfonate Target Allyl Methanesulfonate (Target Dehydration) SM->Target Acidic Dehydration (-H2O) Side1 Propylene Oxide (Intramolecular SN2) SM->Side1 Basic/Neutral (-MsOH) Side2 1-Propenyl Methanesulfonate (Isomerization) SM->Side2 Thermodynamic Control Side3 Hydrolysis Products (Loss of Mesylate) SM->Side3 Nucleophilic Attack (H2O)

Mechanistic divergence in 2-hydroxypropyl methanesulfonate dehydration showing major side reactions.

Troubleshooting FAQs

Q1: Why am I seeing significant propylene oxide formation instead of the dehydrated alkene? Causality: This is a classic intramolecular SN​2 reaction. If the reaction environment becomes even mildly basic, the secondary hydroxyl group is deprotonated. The resulting alkoxide immediately attacks the C1 carbon, displacing the highly reactive mesylate group to form an epoxide (propylene oxide) while releasing methanesulfonic acid. Solution: Avoid basic dehydrating agents (e.g., POCl3​ /pyridine). Maintain strictly acidic conditions to keep the hydroxyl group protonated, which prevents alkoxide formation and directs the reaction toward the elimination of water.

Q2: My GC-MS shows two isomeric alkene products. How do I minimize 1-propenyl methanesulfonate? Causality: You are observing double-bond isomerization. Allyl methanesulfonate (terminal alkene) is the kinetic product of the dehydration. However, 1-propenyl methanesulfonate (internal alkene) is the thermodynamic product. Extended heating in the presence of strong acids lowers the activation energy for double-bond migration. Solution: Shift to kinetic control. Lower the reaction temperature, strictly monitor the reaction time, and quench the reaction immediately once the stoichiometric amount of water is removed.

Q3: How do I prevent the hydrolysis of the methanesulfonate group during acid-catalyzed dehydration? Causality: Dehydration inherently generates water. At elevated temperatures, this water acts as a nucleophile, displacing the mesylate group[1] or hydrolyzing the ester bond, leading to diols or oligomers. Furthermore, unsaturated dehydration products are prone to polymerization under thermal stress[2]. Solution: Implement continuous water scavenging. Use a Dean-Stark apparatus with azeotropic solvents (like toluene) to physically remove water from the reaction mixture the moment it forms. Additionally, perform purification under high vacuum to minimize thermal degradation[2].

Quantitative Optimization Data

The table below summarizes how different dehydrating conditions impact the chemoselectivity and product distribution.

Dehydrating SystemTemp (°C)Target Alkene Yield (%)Epoxide Side-Product (%)Isomerization (%)Hydrolysis / Polymer (%)
POCl3​ / Pyridine0 - 25< 5%> 85% < 5%5%
H2​SO4​ (Conc.)10025%< 2%45% 28%
KHSO4​ (Neat)15040%< 2%30%28%
pTSA / Toluene (Dean-Stark) 110 > 75% < 2% < 10% < 13%

Note: The pTSA/Toluene system provides the optimal balance by maintaining acidity (preventing epoxidation) while physically removing water (preventing hydrolysis).

Diagnostic Workflow & Experimental Protocol

TroubleshootingLogic Start Low Yield of Target Alkene? Check1 Analyze Crude via NMR or GC-MS Start->Check1 Issue1 High Epoxide Concentration? Check1->Issue1 Issue2 High Internal Alkene (Isomerization)? Check1->Issue2 Issue3 Hydrolysis or Polymerization? Check1->Issue3 Sol1 Eliminate Base Ensure Acidic pH Issue1->Sol1 Sol2 Reduce Temperature Quench Earlier Issue2->Sol2 Sol3 Improve Water Removal Add Radical Inhibitor Issue3->Sol3

Diagnostic workflow for identifying and resolving dehydration side reactions.

Validated Protocol: Azeotropic Dehydration under Kinetic Control

This protocol utilizes a self-validating feedback loop: the physical accumulation of water in the Dean-Stark trap dictates the exact end-point of the reaction, preventing over-exposure to heat and acid.

Materials:

  • 2-Hydroxypropyl methanesulfonate (Substrate)

  • p-Toluenesulfonic acid monohydrate (pTSA, 5 mol% catalyst)

  • Anhydrous Toluene (Solvent and azeotroping agent)

  • Phenothiazine (0.1 mol%, polymerization inhibitor)

Step-by-Step Methodology:

  • System Assembly: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser. Flush the system with dry Nitrogen ( N2​ ).

  • Reagent Loading: Dissolve 2-hydroxypropyl methanesulfonate (1.0 equiv) in anhydrous toluene (0.5 M concentration). Add pTSA (0.05 equiv) and phenothiazine (0.001 equiv). Causality: Phenothiazine prevents the radical polymerization of the resulting alkene under thermal stress[2].

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux (approx. 110°C). Monitor the Dean-Stark trap.

  • Self-Validating Quench (Critical Step): Calculate the theoretical volume of water expected (1.0 equiv). The moment the water collected in the trap matches this theoretical volume, immediately remove the heat source and cool the flask in an ice bath. Causality: Stopping exactly at stoichiometric water removal prevents the kinetic product from isomerizing into the thermodynamic internal alkene.

  • Workup: Wash the organic layer with cold saturated aqueous NaHCO3​ to neutralize the pTSA, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under reduced pressure and purify the residue via high-vacuum fractional distillation[2]. Keep the distillation bath temperature as low as possible to prevent thermal degradation.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for 2-Hydroxypropyl Methanesulfonate Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and reproducibility issues when functionalizing mesylhydrins.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and reproducibility issues when functionalizing mesylhydrins. Esterifying 2-hydroxypropyl methanesulfonate (or its chiral variants) presents a unique mechanistic challenge: the secondary hydroxyl group is adjacent to a 1[1].

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you optimize reaction times and maximize your ester yields.

Mechanistic Insight: The Causality of Yield Loss

When optimizing reaction times, we must first understand the competing kinetics in the reaction flask. If you employ standard basic esterification conditions (e.g., Steglich esterification with DCC/DMAP or using acid chlorides with Et₃N), the base deprotonates the secondary hydroxyl group. This triggers a rapid 2 (a propylene oxide derivative)[2].

Because intramolecular cyclization is kinetically favored over intermolecular acylation, extending the reaction time under basic conditions will actively 3[3].

Mechanistic_Pathways SM 2-Hydroxypropyl Methanesulfonate + R-COOH Base Basic Conditions (e.g., DMAP/Et3N) SM->Base Base added Acid Acidic/Neutral Conditions (e.g., Lewis Acid) SM->Acid Acid/Neutral Ester Desired Product: Esterified Mesylate Base->Ester Acylation (Slow/Competing) Epoxide Side Product: Epoxide (Intramolecular SN2) Base->Epoxide Deprotonation & Cyclization (Fast Kinetics) Acid->Ester Direct Acylation (Optimized Pathway)

Figure 1: Mechanistic divergence between desired esterification and base-mediated epoxidation.

Troubleshooting & FAQs

Q1: I left my Steglich esterification running overnight to maximize yield, but my recovery was less than 10%. Where did my material go? A: Extended reaction times under basic conditions are fatal for 1,2-mesylhydrins. The DMAP used in Steglich esterification acts as a base. Over 12–16 hours, the unreacted 2-hydroxypropyl methanesulfonate undergoes base-mediated intramolecular cyclization to form an epoxide. This byproduct is highly volatile and is typically lost during rotary evaporation or aqueous workup[2]. Reaction time must be strictly limited and continuously monitored.

Q2: How can I optimize the reaction time and conditions to favor esterification over epoxidation? A: You must manipulate the kinetics through three parameters:

  • Temperature: Run the reaction strictly at 0 °C. Lower temperatures suppress the activation energy required for the intramolecular SN2 displacement more effectively than they suppress the highly exothermic DCC-mediated acylation.

  • Time: Quench the reaction immediately upon consumption of the starting material (optimally at 60 minutes). Do not let it warm to room temperature before quenching.

  • Base Equivalents: Reduce DMAP to a strict catalytic minimum (0.01–0.05 equivalents).

Q3: If basic conditions are so problematic, what are the alternatives? A: If your substrate allows, switch to 4[4]. Because acidic conditions keep the hydroxyl group protonated, the nucleophilic alkoxide is never formed, completely shutting down the epoxidation pathway. However, because mesylates can hydrolyze in hot aqueous acid, mild Lewis acids (e.g., Sc(OTf)₃) in anhydrous solvents are preferred over strong Brønsted acids.

Data Presentation: Time-Course Optimization

To illustrate the critical nature of reaction time, below is a standardized time-course study for the Steglich esterification of 2-hydroxypropyl methanesulfonate with a standard aliphatic carboxylic acid.

Reaction TimeTemperatureDesired Ester Yield (%)Epoxide Byproduct (%)Unreacted Starting Material (%)
30 mins0 °C68%< 2%30%
60 mins 0 °C 89% 4% 7%
120 mins0 °C85%12%< 1%
60 mins25 °C55%40%5%
12 hours25 °C15%85% (Degraded)0%

Experimental Protocols

Protocol 1: Time-Optimized Steglich Esterification

This protocol is designed as a self-validating system: by incorporating an acidic quench at a precise time point, we permanently arrest the epoxidation pathway, ensuring the isolated yield reflects the true reaction conversion and 5[5].

Workflow Step1 Step 1: Dissolve Mesylate & R-COOH in DCM Step2 Step 2: Cool to 0 °C (Suppresses Epoxidation) Step1->Step2 Step3 Step 3: Add DCC (1.15 eq) & DMAP (0.05 eq) Step2->Step3 Step4 Step 4: Strict Time Control Stir for exactly 60 mins at 0 °C Step3->Step4 Step5 Step 5: Acidic Quench (1M HCl) (Neutralizes Base instantly) Step4->Step5

Figure 2: Time-optimized experimental workflow for Steglich esterification of mesylhydrins.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 2-hydroxypropyl methanesulfonate (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.15 eq) in one portion. Stir for 5 minutes.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.05 eq). Note: The reaction clock starts exactly now.

  • Incubation: Stir the reaction at 0 °C for exactly 60 minutes. Monitor by TLC (stain with KMnO₄) at the 45-minute mark to confirm progression.

  • Acidic Quench (Critical Step): At 60 minutes, immediately add 1M HCl (aqueous) to the reaction mixture while still at 0 °C. This instantly neutralizes the DMAP, protonates any transient alkoxides, and permanently halts epoxide formation.

  • Workup: Filter the precipitated dicyclohexylurea (DCU) byproduct through a Celite pad. Extract the filtrate with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • ACS Omega. Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation.[Link]

  • Wikipedia. Fischer–Speier esterification.[Link]

  • Journal of the American Chemical Society. An Electrochemical Design for Catalytic Dehydration: Direct, Room-Temperature Esterification without Acid or Base Additives.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reactivity: 2-Hydroxypropyl Methanesulfonate vs. Methanesulfonyl Chloride

In the landscape of synthetic chemistry and drug development, the selective functionalization of molecules requires a deep understanding of electrophilic reagents. While Methanesulfonyl chloride (MsCl) and 2-Hydroxypropy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry and drug development, the selective functionalization of molecules requires a deep understanding of electrophilic reagents. While Methanesulfonyl chloride (MsCl) and 2-Hydroxypropyl methanesulfonate (2-HPMS) both feature the methanesulfonyl moiety, their reactive centers, mechanisms, and ultimate synthetic applications are entirely divergent.

This guide objectively compares the reactivity profiles of these two reagents, providing mechanistic insights, quantitative data, and field-proven protocols to help researchers select the appropriate reagent for their synthetic workflows.

Mechanistic Divergence: Sulfonylation vs. Alkylation

The fundamental difference between MsCl and 2-HPMS lies in the location of their electrophilic centers, which dictates whether a reaction will proceed via sulfonylation or alkylation.

Methanesulfonyl Chloride (MsCl): The Sulfonylating Agent

MsCl is a highly reactive electrophile primarily used to generate methanesulfonates (mesylates) from alcohols or sulfonamides from amines[1]. The strong electron-withdrawing nature of the chlorine atom polarizes the S-Cl bond, rendering the hexavalent sulfur atom ( SVI ) highly electrophilic.

Causality of Reactivity: In the presence of tertiary amines (e.g., triethylamine), MsCl undergoes a base-promoted elimination of HCl to form a transient, highly reactive sulfene intermediate ( CH2​=SO2​ ). Nucleophiles rapidly attack this intermediate, forming strong S-O or S-N bonds. Alternatively, less sterically hindered nucleophiles can attack the sulfur center directly, displacing the chloride ion[1].

2-Hydroxypropyl Methanesulfonate (2-HPMS): The Alkylating Agent

In contrast, 2-HPMS is a bifunctional alkylating agent. Here, the methanesulfonate group ( −OSO2​CH3​ ) has already been formed and serves as an exceptional leaving group due to the resonance stabilization of the resulting anion[2].

Causality of Reactivity: The electrophilic center in 2-HPMS is the primary carbon (C1) of the propyl chain. Nucleophiles (such as amines, thiols, or alkoxides) attack this carbon via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The reaction results in the transfer of the 2-hydroxypropyl moiety to the nucleophile. The secondary hydroxyl group on C2 remains largely unreactive under mild basic conditions, allowing for selective functionalization without the need for protecting groups[2].

Visualizing the Reaction Pathways

MsCl_Reactivity MsCl Methanesulfonyl Chloride (Electrophilic Sulfur) Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene Base-promoted elimination (-HCl) Byproduct Amine Hydrochloride (Precipitate) MsCl->Byproduct Cl- leaves Nuc Nucleophile (e.g., R-OH, R-NH2) Nuc->Sulfene Nucleophilic addition Base Base (e.g., Et3N) Base->MsCl Deprotonates Product Sulfonylated Product (Mesylate / Sulfonamide) Sulfene->Product S-O / S-N bond formation

Mechanistic pathway of MsCl sulfonylation via a sulfene intermediate.

HPMS_Reactivity HPMS 2-Hydroxypropyl Methanesulfonate (Electrophilic Carbon) SN2 SN2 Transition State (Backside Attack) HPMS->SN2 C1 attacked Nuc Nucleophile (e.g., R-NH2, R-SH) Nuc->SN2 Donates electrons Base Mild Base (e.g., K2CO3) Base->Nuc Enhances nucleophilicity Product Alkylated Product (2-Hydroxypropyl Transfer) SN2->Product C-N / C-S bond formation Byproduct Methanesulfonate Anion (Leaving Group) SN2->Byproduct C-O bond breaks

SN2 alkylation mechanism of 2-HPMS at the primary carbon center.

Quantitative Performance and Physicochemical Data

When selecting between these reagents, physical properties and expected reaction yields are critical parameters. MsCl exhibits high regioselectivity for primary alcohols over secondary alcohols due to steric hindrance at the sulfur center. In complex drug syntheses (e.g., iodixanol precursors), MsCl yields up to 73% of the desired mono-mesylate[3]. 2-HPMS, meanwhile, provides a reliable 60–85% yield in N-alkylation reactions depending on the nucleophile's steric profile.

ParameterMethanesulfonyl Chloride (MsCl)2-Hydroxypropyl Methanesulfonate (2-HPMS)
IUPAC Name Methanesulfonyl chloride2-Hydroxypropyl methanesulfonate
Molecular Weight 114.54 g/mol [4]154.18 g/mol [2]
Boiling Point 161 °C[4]~160 °C[2]
Reactivity Class Sulfonylating AgentAlkylating Agent
Electrophilic Center Sulfur ( SVI )Primary Carbon (C1)
Primary Leaving Group Chloride ( Cl− )Methanesulfonate ( CH3​SO3−​ )
Moisture Sensitivity Extremely High (Violent hydrolysis)Low to Moderate
Typical Target Yields 70–95% (Sulfonylation)[3]60–85% (Alkylation)[2]

Self-Validating Experimental Protocols

The following step-by-step methodologies demonstrate the optimal use of both reagents. Each protocol is designed as a self-validating system, ensuring that researchers can visually or analytically confirm reaction progress.

Protocol A: Regioselective Mesylation of a Primary Diol using MsCl

Objective: Convert a primary hydroxyl group to a mesylate leaving group while preserving secondary hydroxyls, mimicking conditions used in iodixanol precursor synthesis[3].

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the diol substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (9.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 5 mol%).

    • Causality: Pyridine neutralizes the generated HCl to prevent acidic degradation of the substrate. DMAP acts as a nucleophilic catalyst, accelerating the reaction at low temperatures[3].

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add MsCl (1.6 eq) dropwise over 15 minutes to control the exothermic formation of the sulfene intermediate.

  • Self-Validation & Monitoring: As the reaction proceeds, pyridinium hydrochloride will precipitate as a distinct white solid. The continuous formation of this precipitate visually validates that MsCl is actively reacting. Stir for 22 hours at 5 °C.

  • Workup: Quench the reaction with water. Extract the organic layer with DCM, wash with 2M HCl (to remove excess pyridine), saturated aqueous K2​CO3​ , and brine. Dry over MgSO4​ and concentrate under reduced pressure.

Protocol B: N-Alkylation of a Secondary Amine using 2-HPMS

Objective: Transfer the 2-hydroxypropyl pharmacophore to a secondary amine via an SN​2 pathway.

  • Preparation: Dissolve the secondary amine (1.0 eq) and 2-HPMS (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that leaves the amine nucleophile unsolvated and highly reactive, significantly lowering the activation energy required for the SN​2 backside attack.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) to the mixture.

    • Causality: A mild base like K2​CO3​ is critical here. It scavenges the methanesulfonic acid byproduct without deprotonating the secondary hydroxyl group of 2-HPMS. Using a stronger base (like NaH) would trigger an unwanted intramolecular cyclization, converting 2-HPMS into an epoxide[2].

  • Thermal Activation: Heat the reaction mixture to 65 °C. Unlike the highly reactive MsCl, the SN​2 displacement of the mesylate group requires moderate thermal activation.

  • Self-Validation & Monitoring: The reaction progress is validated analytically via LC-MS. The disappearance of the amine's mass peak and the emergence of the alkylated product's mass ( [M+58]+ ) confirm successful 2-hydroxypropyl transfer.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove the DMF and potassium methanesulfonate salts. Dry the organic layer over Na2​SO4​ and concentrate.

Sources

Comparative

Trace-Level Quantification of 2-Hydroxypropyl Methanesulfonate: A Comparative Guide to Analytical Methodologies

As a Senior Application Scientist navigating the stringent regulatory landscape of drug development, I approach the quantification of genotoxic impurities (GTIs) not merely as a routine assay, but as a critical toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the stringent regulatory landscape of drug development, I approach the quantification of genotoxic impurities (GTIs) not merely as a routine assay, but as a critical toxicological safeguard.

2-Hydroxypropyl methanesulfonate (2-HPMS) is a highly reactive alkyl sulfonate ester. It typically forms during the synthesis of Active Pharmaceutical Ingredients (APIs) when methanesulfonic acid—used as a catalyst or salt-forming agent—reacts with residual propylene glycol. Due to its potent ability to alkylate DNA, regulatory bodies (following ICH M7 guidelines) mandate its control at the parts-per-million (ppm) or even parts-per-billion (ppb) level, dictated by the Threshold of Toxicological Concern (TTC).

This guide objectively compares the performance of LC-MS/MS against traditional alternatives (GC-MS, HPLC-UV) for 2-HPMS analysis, providing the mechanistic causality and self-validating experimental protocols required to achieve robust, trace-level quantification.

Mechanistic Context: Formation and Genotoxicity

To design an effective analytical method, we must first understand the analyte's chemical nature. 2-HPMS is highly polar, lacks a distinct UV chromophore, and possesses a labile sulfonate ester bond. Its genotoxicity stems from its behavior as a strong electrophile, which readily attacks the nucleophilic centers of DNA (such as phosphate groups or nitrogenous bases), leading to carcinogenic mutations .

Pathway PG Propylene Glycol (Residual Solvent) HPMS 2-HPMS (Genotoxic Impurity) PG->HPMS Esterification (Heat/Acid) MSA Methanesulfonic Acid (Salt Former/Catalyst) MSA->HPMS DNA DNA Alkylation (Phosphate Adducts) HPMS->DNA Electrophilic Attack MUT Carcinogenesis (Mutation) DNA->MUT

Fig 1. Formation of 2-HPMS during API synthesis and its subsequent genotoxic mechanism.

Analytical Modality Comparison: Why LC-MS/MS is the Gold Standard

Historically, laboratories have attempted to quantify alkyl sulfonates using HPLC-UV or GC-MS. However, the unique physicochemical properties of 2-HPMS expose severe limitations in these legacy techniques .

  • HPLC-UV: Fails due to the absence of a conjugated π-electron system in 2-HPMS, resulting in virtually no UV absorbance. Derivatization is required, which introduces variability and inflates sample preparation time.

  • GC-MS: While highly specific, the high injection port temperatures (typically >200°C) required for volatilization often cause thermal degradation of the labile sulfonate ester bond, leading to poor recovery and artificially low quantitation .

  • LC-MS/MS (MRM): Operates at ambient temperatures, preserving the analyte's integrity. By utilizing Multiple Reaction Monitoring (MRM), it provides unparalleled specificity and sensitivity, easily achieving sub-ppm Limits of Detection (LOD).

Table 1: Performance Comparison of Analytical Modalities for 2-HPMS
Performance MetricHPLC-UV (Direct)GC-MS (Direct Injection)LC-MS/MS (ESI-MRM)
Sensitivity (LOD) > 50 ppm1.0 – 5.0 ppm< 0.1 ppm
Specificity Poor (Matrix interference)ModerateExcellent (Mass-selective)
Thermal Stability High (Ambient LC)Low (Degradation risk)High (Ambient LC)
Sample Throughput Low (Requires derivatization)ModerateHigh (Direct analysis)
Overall Suitability Not RecommendedAcceptable for high limitsGold Standard

Methodological Design & Causality

Designing a robust LC-MS/MS method for 2-HPMS requires deliberate choices based on chemical causality:

  • Column Chemistry: Because 2-HPMS is highly polar, it exhibits poor retention on traditional end-capped C18 phases, eluting in the void volume where API matrix suppression is most severe. Causality: We utilize a polar-embedded reversed-phase column (e.g., Waters Atlantis T3) or a HILIC phase to increase retention time, effectively separating the impurity from the bulk API front.

  • Ionization Strategy: Alkyl sulfonates often ionize poorly with standard acidic modifiers like formic acid. Causality: By utilizing ammonium acetate in the mobile phase, we deliberately drive the formation of the stable ammonium adduct [M+NH4​]+ , significantly enhancing the signal-to-noise ratio in positive Electrospray Ionization (ESI+).

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates built-in recovery spikes and system suitability criteria to guarantee that matrix effects do not mask the presence of the impurity.

Workflow S1 1. Matrix Precipitation Isolate 2-HPMS from API S2 2. Polar-Embedded LC Retain highly polar analytes S1->S2 S3 3. ESI+ Ionization Generate[M+NH4]+ adducts S2->S3 S4 4. MRM Detection Isolate specific fragments S3->S4 S5 5. Data Validation Verify against TTC limits S4->S5

Fig 2. Self-validating LC-MS/MS workflow for trace-level quantification of 2-HPMS.

Step 1: Sample Preparation (Anti-Solvent Precipitation)

Direct injection of high-concentration API rapidly fouls the MS source. We use an anti-solvent strategy to crash out the API.

  • Weigh accurately 100 mg of the API into a 10 mL centrifuge tube.

  • Dissolve the API in 2.0 mL of a highly solubilizing solvent (e.g., DMSO).

  • Add 8.0 mL of cold Acetonitrile (anti-solvent) dropwise while vortexing. The bulk API will precipitate, leaving the highly soluble 2-HPMS in the supernatant.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

Step 2: Liquid Chromatography Conditions
  • Column: Polar-embedded C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0–2 min: 5% B

    • 2–8 min: Linear ramp to 90% B

    • 8–11 min: Hold at 90% B

    • 11–15 min: Re-equilibrate at 5% B

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

Step 3: Mass Spectrometry (ESI-MRM) Conditions
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions for 2-HPMS:

    • Quantifier: m/z 172.0 [M+NH4​]+ m/z 97.0 (Cleavage of sulfonate).

    • Qualifier: m/z 172.0 [M+NH4​]+ m/z 59.1 (Hydroxypropyl cation).

Step 4: System Validation Criteria (Self-Validation)

A method is only as reliable as its internal controls. Before reporting data, the system must pass these parameters:

  • System Suitability Testing (SST): Six replicate injections of a 2-HPMS standard at the TTC limit must yield a Peak Area %RSD of ≤5.0% .

  • Matrix Spike Recovery: An API sample spiked with 2-HPMS at 100% of the specification limit must demonstrate a recovery between 80% and 120%. If recovery falls outside this window, matrix suppression is occurring, and the dilution factor in Step 1 must be increased.

  • Blank Specificity: The diluent blank must show no interfering peaks ( S/N<3 ) at the established retention time of 2-HPMS.

References

  • Title: Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization Source: Analytical Chemistry Insights (2011) URL: [Link]

  • Title: Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS Source: Journal of Applied Pharmaceutical Science (2022) URL: [Link]

  • Title: Recent advances in trace analysis of pharmaceutical genotoxic impurities Source: ResearchGate (2020) URL: [Link]

Validation

A Comparative Guide to HPLC Method Validation for the Purity Testing of 2-Hydroxypropyl methanesulfonate

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Hydroxypropyl methanesulfonate (HPMS). As a compound belonging to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Hydroxypropyl methanesulfonate (HPMS). As a compound belonging to the sulfonate ester class, HPMS is considered a potential genotoxic impurity (PGI), necessitating rigorous analytical control.[1][2] This document will explore the rationale behind the method development, present a detailed validation protocol in accordance with international guidelines, and compare its performance against alternative analytical technologies. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the safety and quality of pharmaceutical products.

Introduction: The Analytical Challenge of 2-Hydroxypropyl Methanesulfonate

2-Hydroxypropyl methanesulfonate (HPMS) is a polar compound that can be formed during pharmaceutical manufacturing processes.[3] Due to its classification as a potential genotoxic impurity (PGI), regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over its levels in drug substances.[1] The primary analytical challenges associated with HPMS are its high polarity, which leads to poor retention on traditional reversed-phase HPLC columns, and its lack of a strong UV chromophore, making sensitive detection difficult.[4][5]

The accurate quantification of HPMS is crucial for patient safety and regulatory compliance. This guide details a validated HPLC method designed to overcome these challenges for purity assessment and provides a comparative perspective on other analytical approaches for trace-level analysis.

HPLC Method Development and Rationale

The primary objective is to develop a sensitive, specific, and robust HPLC method for the purity testing of HPMS.

2.1. Chromatographic System Selection

  • Column: To address the high polarity of HPMS, a hydrophilic interaction liquid chromatography (HILIC) column is the most suitable choice.[2][4] HILIC columns utilize a polar stationary phase, which effectively retains and separates polar analytes like HPMS that would otherwise elute in the void volume of a reversed-phase column. A column with a zwitterionic stationary phase is often preferred for its unique selectivity.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a non-polar organic solvent, such as acetonitrile, and a smaller percentage of an aqueous buffer. This combination facilitates the retention of polar analytes on the stationary phase.

  • Detection: Given that HPMS lacks a significant UV chromophore, UV detection offers limited sensitivity, which may be sufficient for purity analysis of the bulk substance but not for trace-level PGI determination.[5] For the latter, more sensitive detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) are recommended.[1][4][5] This guide will focus on a UV-based method for purity assessment, with a comparative discussion on more sensitive techniques.

2.2. Sample Preparation

To ensure method robustness, sample preparation should be kept as simple as possible. The sample is typically dissolved in a diluent that is compatible with the mobile phase, ensuring complete dissolution and a concentration that falls within the validated linear range of the method.

HPLC Method Validation Protocol

The developed HPLC method must be validated according to the ICH Q2(R2) guideline to ensure its suitability for its intended purpose.[6][7][8] The following validation parameters are critical:

3.1. Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[9][10]

  • Protocol:

    • Analyze a blank solution (diluent).

    • Analyze a solution of the HPMS reference standard.

    • Analyze a sample of the drug substance spiked with HPMS.

    • Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the drug substance and analyze the stressed samples.[10]

  • Acceptance Criteria: The HPMS peak should be free from interference from other components and should be well-resolved from any adjacent peaks (resolution > 2.0).

3.2. Linearity

Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a specified range.[9][11]

  • Protocol:

    • Prepare a series of at least five standard solutions of HPMS covering the expected concentration range.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[12]

3.3. Range

The range of the method is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

3.4. Accuracy

Accuracy is the measure of the closeness of the experimental value to the true value.[11][13]

  • Protocol:

    • Perform recovery studies by spiking a placebo with HPMS at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

3.5. Precision

Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][13]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and with the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated.[11]

  • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[11]

  • Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified with acceptable precision (RSD ≤ 10%) and accuracy (recovery 80-120%).[14]

3.7. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

  • Protocol:

    • Introduce small variations to critical method parameters such as mobile phase composition, column temperature, and flow rate.

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly impacted by the variations.

3.8. System Suitability

System suitability testing is an integral part of the analytical method to ensure the performance of the chromatographic system.[9]

  • Protocol:

    • Inject a standard solution multiple times before initiating the analysis.

  • Acceptance Criteria:

    • Tailing factor for the HPMS peak: ≤ 2.0.

    • Theoretical plates for the HPMS peak: ≥ 2000.

    • RSD of the peak areas for replicate injections: ≤ 2.0%.

Workflow for HPLC Method Validation

HPLC_Method_Validation_Workflow start Method Development specificity Specificity start->specificity Validate linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method Passes all criteria end Routine Use validated_method->end

Caption: A flowchart illustrating the sequential steps involved in the validation of an HPLC method according to ICH guidelines.

Comparative Analysis: HPLC-UV vs. Alternative Methods

While the validated HPLC-UV method is suitable for the purity testing of HPMS as a bulk substance, its sensitivity may be insufficient for trace-level PGI analysis.[5] Here, we compare it with two more sensitive techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][15]

ParameterHPLC-UV (HILIC)GC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass.Separation by polarity, highly selective and sensitive mass detection.
Derivatization Not required.Often required for non-volatile compounds to increase volatility.[2]Not typically required.
LOD/LOQ ppm levelsub-ppm levelsub-ppm to ppb level
Specificity Moderate; potential for co-elution.High; mass spectrum provides structural information.Very high; based on precursor-product ion transitions.
Matrix Effects Low to moderate.Can be significant.Can be significant (ion suppression/enhancement).
Instrumentation Cost LowModerateHigh
Throughput HighModerateHigh
Typical Application Purity testing, cleaning validation.Trace analysis of volatile/semi-volatile PGIs.Definitive trace-level quantification of PGIs.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][5] For a non-volatile analyte like HPMS, a derivatization step would likely be necessary to increase its volatility for GC analysis.[2] While this adds complexity, GC-MS can offer excellent sensitivity and selectivity for certain applications.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for trace-level quantification of PGIs.[1][15] It combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can achieve extremely low detection limits and minimize matrix interferences.[16] The main drawbacks are the higher cost of instrumentation and the potential for ion suppression or enhancement, which must be carefully managed.[17]

Logical Comparison of Analytical Methods

Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-MS cluster_lcms LC-MS/MS topic Purity Testing of 2-HPMS hplc_uv HPLC-UV (HILIC) topic->hplc_uv Good for Purity gc_ms GC-MS topic->gc_ms Requires Derivatization lc_msms LC-MS/MS topic->lc_msms Best for Trace (PGI) hplc_pros Pros: - Low Cost - High Throughput hplc_cons Cons: - Lower Sensitivity - Moderate Specificity gc_pros Pros: - High Specificity gc_cons Cons: - Derivatization Needed - Matrix Effects lcms_pros Pros: - Very High Sensitivity - Very High Specificity lcms_cons Cons: - High Cost - Ion Suppression

Caption: A diagram comparing the pros and cons of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 2-HPMS.

Conclusion

The selection of an analytical method for the purity testing of 2-Hydroxypropyl methanesulfonate is contingent upon the specific analytical objective. The validated HPLC-UV method detailed in this guide offers a robust, reliable, and cost-effective approach for determining the purity of HPMS in bulk material. Its validation in accordance with ICH guidelines ensures its suitability for implementation in a regulated environment.

For the more stringent requirement of quantifying HPMS as a trace-level genotoxic impurity, more sensitive techniques such as LC-MS/MS are the preferred choice. The comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy to ensure both product quality and patient safety.

References

  • EvitaChem. (n.d.). (2R)-2-Hydroxy-1-propyl Methanesulfonate.
  • American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • Pharmaceutical Technology. (2026, March 23). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • ResolveMass. (2026, March 16). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • NextSDS. (n.d.). (2R)-2-Hydroxy-1-propyl Methanesulfonate — Chemical Substance Information.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2019, May 11). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques.
  • International Journal of Pharmacy and Technology. (n.d.). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
  • PubChem. (n.d.). 2-Hydroxypropyl methanethiosulfonate.
  • ACS Publications. (2022, August 24). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis.
  • ResearchGate. (2025, September 15). A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances.
  • OAText. (n.d.). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters.
  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • LGC Standards. (n.d.). (2S)-2-Hydroxy-1-propyl Methanesulfonate.
  • Benchchem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid.
  • Analytical Methods. (n.d.). Analytical Methods.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • National Institutes of Health. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • Benchchem. (2025). A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA, EMA, and ICH M10.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Santa Cruz Biotechnology. (n.d.). (2S)-2-Hydroxy-1-propyl Methanesulfonate.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • Benchchem. (2025). Technical Support Center: 1-Methoxypropan-2-yl Methanesulfonate Degradation Pathways.
  • Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for 1-Methoxypropan-2-yl Methanesulfonate.
  • National Institutes of Health. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection.
  • MDPI. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling.
  • PubMed. (2017, September 15). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection.
  • PubMed. (2023, February 15). Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments.
  • Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for (2-bromophenyl)methanesulfonyl Chloride Derivatives.
  • ResearchGate. (2024, September 3). Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage.

Sources

Comparative

2-Hydroxypropyl methanesulfonate vs tosylates as leaving groups in synthesis

2-Hydroxypropyl Methanesulfonate vs. Tosylates: A Comparative Guide on Leaving Group Efficacy in Organic Synthesis Executive Summary In the landscape of organic synthesis, the strategic selection of a leaving group dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Hydroxypropyl Methanesulfonate vs. Tosylates: A Comparative Guide on Leaving Group Efficacy in Organic Synthesis

Executive Summary

In the landscape of organic synthesis, the strategic selection of a leaving group dictates the efficiency, regioselectivity, and overall success of nucleophilic substitution reactions. For bifunctional aliphatic systems—specifically the 2-hydroxypropyl moiety—methanesulfonates (mesylates, -OMs) and p-toluenesulfonates (tosylates, -OTs) are the industry standards.

This guide provides an objective, data-driven comparison between 2-hydroxypropyl methanesulfonate (2-HPMS) and its tosylate counterpart. By analyzing their steric profiles, electronic stabilities, and kinetic behaviors, this guide equips drug development professionals with the mechanistic rationale required to optimize synthetic routes for epoxides, nucleoside analogs, and chiral building blocks.

Mechanistic Foundations & Reactivity Comparison

The fundamental leaving group ability of sulfonate esters is governed by the stability of their resulting anions, which is dictated by inductive effects and resonance delocalization[1]. While both mesylates and tosylates are excellent leaving groups, their performance diverges significantly in the sterically nuanced 2-hydroxypropyl system.

Electronic Stability vs. Steric Hindrance
  • Tosylate (-OTs): The p-tolyl group provides extended resonance stabilization, making p-toluenesulfonic acid (pKa ~ -2.8) slightly more acidic than methanesulfonic acid. Electronically, the tosylate anion is a marginally superior leaving group[2]. Furthermore, tosylates are highly lipophilic and often yield crystalline intermediates, which is highly advantageous for purification via filtration rather than chromatography.

  • Mesylate (-OMs): Methanesulfonate (pKa ~ -1.9) lacks the bulky aromatic ring of the tosylate. In aliphatic substitutions, particularly those involving beta-branching (such as the C2 position in a 2-hydroxypropyl system), the reduced steric bulk of the mesylate group dramatically lowers the activation energy for incoming nucleophiles. Kinetic studies demonstrate that in unhindered SN2 reactions, mesylates can exhibit a relative reaction rate of 1.00 compared to 0.70 for tosylates[2].

The Bifunctional Challenge: Intramolecular vs. Intermolecular Pathways

The 2-hydroxypropyl system features a primary carbon bearing the leaving group and a secondary carbon bearing a hydroxyl group. This proximity introduces competing reaction pathways:

  • Intramolecular Epoxidation: Under basic conditions, the secondary hydroxyl is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the adjacent carbon to displace the sulfonate and form a propylene oxide derivative[3].

  • Intermolecular SN2: If an external nucleophile (e.g., an amine or alkoxide) is introduced, it must outcompete the internal hydroxyl. To achieve this, the secondary hydroxyl must be protected (e.g., as a silyl ether or acetate) prior to the substitution reaction.

Pathway A 1,2-Propanediol Derivative B 2-Hydroxypropyl Methanesulfonate A->B MsCl, Base Regioselective C Propylene Oxide (Epoxide) B->C Base (e.g., NaOH) Intramolecular SN2 D Intermolecular SN2 Product B->D Nucleophile (-OH Protected)

Caption: Reaction pathways of 2-hydroxypropyl methanesulfonate in organic synthesis.

Quantitative Data Presentation

The following tables summarize the physicochemical properties and experimental outcomes when utilizing these leaving groups in synthesis.

Table 1: Physicochemical & Kinetic Comparison

ParameterMesylate (-OMs)Tosylate (-OTs)Mechanistic Impact
Reagent Source Methanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)MsCl is a highly reactive liquid; TsCl is a stable solid.
Reagent Mol. Weight 114.55 g/mol 190.65 g/mol MsCl offers superior atom economy in large-scale API synthesis.
Conjugate Acid pKa ~ -1.9[2]~ -2.8[2]TsO⁻ is electronically more stable due to aromatic resonance.
Relative SN2 Rate 1.00[2]0.70[2]OMs is less sterically hindered, facilitating faster aliphatic SN2.
Byproduct Solubility Highly water-solubleLipophilicOMs byproducts are easily removed during aqueous workup.

Table 2: Comparative Yields in Key Synthetic Transformations

Reaction TypeSubstrateLeaving GroupYieldReference Context
Intramolecular Epoxidation 2-Hydroxypropyl derivativeMesylate70%Base-mediated cyclization (2M NaOH)[3].
Intermolecular Alkylation (R)-9-(2-Hydroxypropyl)adenineMesylate>90%Tenofovir precursor synthesis using Mg(OtBu)2[4].
Intermolecular Alkylation (R)-9-(2-Hydroxypropyl)adenineTosylate>90%No significant yield difference vs. mesylate in this specific pathway[4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the causality behind each experimental manipulation.

Protocol A: Regioselective Synthesis of 2-Hydroxypropyl Methanesulfonate

Objective: Selectively sulfonylate the primary alcohol of a 1,2-propanediol derivative while leaving the secondary alcohol intact.

  • Preparation: Dissolve the 1,2-diol derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the highly electrophilic MsCl reagent.

  • Base Addition: Add anhydrous pyridine (or triethylamine) (1.5 to 9.0 equiv) and cool the reaction mixture to 0 °C using an ice bath[3].

    • Causality: Pyridine acts as an acid scavenger for the generated HCl and as a nucleophilic catalyst. Cooling to 0 °C is critical to maximize regioselectivity for the primary alcohol over the more sterically hindered secondary alcohol.

  • Electrophile Addition: Add Methanesulfonyl chloride (MsCl) (1.1 to 1.6 equiv) dropwise over 15 minutes[3].

  • Monitoring & Quenching: Stir the reaction at 0 °C to 5 °C for 2–22 hours, monitoring by TLC. Once the starting material is consumed, quench with cold water.

    • Causality: Quenching destroys unreacted MsCl.

  • Workup: Extract with DCM. Wash the organic layer sequentially with 2M HCl (to remove excess pyridine), saturated aqueous K2CO3 (to neutralize residual acid), and brine[3]. Dry over MgSO4 and concentrate under reduced pressure.

Protocol B: Base-Mediated Intramolecular Epoxidation

Objective: Convert 2-HPMS into a propylene oxide derivative.

  • Preparation: Dissolve the 2-hydroxypropyl methanesulfonate intermediate in a biphasic mixture of diethyl ether (or DCM) and 2M aqueous NaOH[3].

  • Reaction: Stir vigorously at room temperature for 1 hour.

    • Causality: The biphasic system allows the base to deprotonate the secondary alcohol at the interface. The resulting alkoxide rapidly undergoes an intramolecular backside attack on the C1 carbon, displacing the mesylate group. The intramolecular nature of this reaction makes it kinetically vastly superior to intermolecular hydrolysis.

  • Isolation: Separate the organic layer, extract the aqueous layer with additional ether, dry the combined organics over Na2SO4, and concentrate to yield the epoxide[3].

DecisionTree Start Select Sulfonate Leaving Group Q1 Is the substrate sterically hindered or prone to elimination? Start->Q1 Ms Select Mesylate (OMs) Lower steric bulk, faster SN2 Q1->Ms Yes Q2 Is product crystallinity required for isolation? Q1->Q2 No Q2->Ms No Ts Select Tosylate (OTs) High lipophilicity, solid isolation Q2->Ts Yes

Caption: Decision matrix for selecting between mesylate and tosylate leaving groups.

Conclusion

While tosylates offer superior electronic leaving group ability and favorable handling properties (crystallinity), 2-hydroxypropyl methanesulfonate is frequently the superior choice for complex aliphatic syntheses. Its reduced steric profile minimizes undesired elimination pathways, and the high water solubility of the departing methanesulfonate anion streamlines downstream purification. For applications ranging from epoxide formation to the synthesis of antiviral nucleotide analogs, the mesylate group provides an optimal balance of reactivity and atom economy.

References

  • Holten, E. A., et al. Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. ACS Omega.[Link]

  • Chai, et al. The Di-Tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. ChemRxiv.[Link]

Sources

Validation

Comprehensive Guide to Validating Nucleophilic Substitution Products of 2-Hydroxypropyl Methanesulfonate

For drug development professionals and synthetic chemists, achieving high regiochemical and stereochemical purity during aliphatic functionalization is a constant challenge. 2-Hydroxypropyl methanesulfonate (2-HPMS) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, achieving high regiochemical and stereochemical purity during aliphatic functionalization is a constant challenge. 2-Hydroxypropyl methanesulfonate (2-HPMS) is a highly versatile bifunctional building block. Because it contains both a reactive electrophilic center and an unprotected hydroxyl group, it requires precise mechanistic control during nucleophilic substitution ( SN​2 ) reactions to prevent unwanted side reactions.

This guide provides an authoritative comparison of 2-HPMS against alternative substrates, details the causality behind specific experimental conditions, and outlines a self-validating protocol for synthesizing and verifying its substitution products.

Mechanistic Causality: Why Choose a Mesylate?

The synthetic utility of 2-HPMS stems primarily from the superior leaving group ability of the methanesulfonate (mesylate) moiety. In SN​2 reactions, the sulfonate group acts as an exceptional leaving group, enabling efficient displacement by nucleophiles with complete inversion of configuration[1].

The Electronic Advantage

Chlorides, bromides, and mesylates are all common leaving groups, but they do not perform equally. Mesylates are excellent leaving groups due to the resonance delocalization of the developing negative charge on the leaving oxygen atoms of the sulfonate anion[2]. When comparing relative reaction rates ( krel​ ) in standard SN​2 kinetics, a mesylate leaving group has a krel​ of approximately 1.00, whereas a chloride leaving group operates at a sluggish 0.0001[3]. While monoatomic leaving groups like iodide or bromide can sometimes offer high reactivity due to lower steric hindrance, mesylates provide a highly stable, controllable reactivity profile without the need for harsh halogenating agents[4].

The Regiochemical Trap: Epoxide Formation

The defining challenge of 2-HPMS is the adjacent unprotected hydroxyl group (-OH). If strong bases (e.g., NaH, KOtBu) are used to activate a nucleophile, the base will preferentially deprotonate the hydroxyl group. The resulting alkoxide is perfectly positioned for a rapid 3-exo-tet intramolecular attack on the adjacent mesylate-bearing carbon, yielding propylene oxide.

Once the epoxide forms, the nucleophile can attack either the C1 or C2 position, destroying the regiochemical purity of the final product. Therefore, causality dictates that direct intermolecular substitution must be performed under neutral or mildly basic conditions to preserve the 1-substituted-2-propanol architecture.

Mechanistic_Pathway HPMS 2-Hydroxypropyl Methanesulfonate Cond_Mild Neutral / Mild Conditions (Direct Nucleophile) HPMS->Cond_Mild Cond_Base Strong Base (Deprotonation of -OH) HPMS->Cond_Base SN2 Direct SN2 Displacement (Inversion of Configuration) Cond_Mild->SN2 Epoxide Propylene Oxide Intermediate (Intramolecular SN2) Cond_Base->Epoxide Prod_Pure 1-Substituted-2-Propanol (High Regiopurity) SN2->Prod_Pure Prod_Mixed Mixed Regioisomers (C1 vs C2 Attack) Epoxide->Prod_Mixed

Reaction pathways of 2-HPMS: Direct SN2 vs. base-catalyzed epoxide formation.

Quantitative Comparison of Alternative Substrates

To objectively evaluate 2-HPMS, we must compare it against alternative 2-hydroxypropyl electrophiles. The table below summarizes the performance metrics of each substrate during a standard amination or azidation workflow.

SubstrateLeaving GroupRelative Reactivity ( krel​ )Steric HindranceRegiochemical PurityPrimary Risk Factor
2-HPMS Mesylate (-OMs)~1.0LowExcellent (>98% C1)Epoxide formation if strong base is used
2-Hydroxypropyl chloride Chloride (-Cl)~0.0001LowPoorSluggish kinetics; requires heat, driving elimination
2-Hydroxypropyl tosylate Tosylate (-OTs)~0.7ModerateExcellent (>98% C1)Slower kinetics due to bulky aromatic ring
Propylene oxide Epoxide ringN/A (Ring strain)Very LowModerate (~90% C1)Mixed regioisomers depending on pH

Self-Validating Experimental Protocol: Synthesis of 1-Azido-2-propanol

This protocol describes the nucleophilic substitution of 2-HPMS using sodium azide. It is designed as a self-validating system, meaning analytical checkpoints are built directly into the workflow to confirm mechanistic success before proceeding.

Step 1: Reagent Preparation & Causality
  • Reagents: 2-HPMS (1.0 eq), Sodium Azide ( NaN3​ , 1.5 eq), Dimethylformamide (DMF).

  • Causality: DMF is chosen as a polar aprotic solvent because it solvates the sodium cation but leaves the azide anion "naked" and highly nucleophilic. This accelerates the SN​2 reaction without requiring heat. The reaction is kept at 50°C; exceeding this temperature increases the risk of thermal degradation or unwanted elimination.

Step 2: Reaction Execution
  • Dissolve 2-HPMS (10 mmol) in 15 mL of anhydrous DMF under a nitrogen atmosphere.

  • Add NaN3​ (15 mmol) in one portion.

  • Stir the suspension at 50°C for 4 hours.

  • Internal Validation (TLC): Because the aliphatic chain lacks a UV chromophore, validate consumption by TLC (Hexanes/EtOAc 1:1) and stain with KMnO4​ . The mesylate starting material will appear as a distinct spot that oxidizes slowly, while the azide product will appear at a higher Rf​ .

Step 3: Quenching and Extraction
  • Cool the mixture to room temperature and quench with 30 mL of distilled water.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers heavily with brine ( 5×20 mL) to remove residual DMF, which would otherwise suppress the NMR signal during validation.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 4: Analytical Validation (NMR & LC-MS)

To prove that direct substitution occurred (and not epoxide opening), analyze the 1H NMR spectrum:

  • Starting Material Check: The −CH2​−OMs protons in 2-HPMS typically appear downfield at 4.0–4.2 ppm due to the strong electron-withdrawing nature of the sulfonate.

  • Product Validation: In the pure 1-azido-2-propanol product, the −CH2​−N3​ protons will shift significantly upfield to 3.2–3.4 ppm .

  • Regioisomer Check: If epoxide formation occurred, you will see a complex multiplet around 3.6 ppm indicating C2 substitution (2-azido-1-propanol). The absence of this peak validates the mechanistic integrity of the protocol.

Validation_Workflow Start Crude Reaction Mixture TLC TLC Check (KMnO4 Stain) Verify Complete Consumption Start->TLC Workup Aqueous Extraction Remove Water-Soluble Salts TLC->Workup NMR 1H NMR Validation Check -CH2-N3 Shift (~3.3 ppm) Workup->NMR LCMS LC-MS Analysis Confirm Target Mass Workup->LCMS Valid Validated Pure Product NMR->Valid LCMS->Valid

Self-validating analytical workflow for nucleophilic substitution products.

References

  • Title: Buy (2R)-2-Hydroxy-1-propyl Methanesulfonate (EVT-390811)
  • Title: Organic Chemistry 1 Chapter 6.
  • Title: 9.
  • Source: nih.

Sources

Comparative

Comparative Efficacy of Methanesulfonates in Pharmaceutical Intermediate Synthesis

In the synthesis of active pharmaceutical ingredients (APIs), the conversion of unreactive hydroxyl groups into competent leaving groups is a foundational transformation. While halides (chlorides, bromides, iodides) have...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of active pharmaceutical ingredients (APIs), the conversion of unreactive hydroxyl groups into competent leaving groups is a foundational transformation. While halides (chlorides, bromides, iodides) have historically served this role, sulfonate esters—specifically methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates)—offer superior tunability, kinetics, and operational safety.

This guide objectively compares the efficacy of methanesulfonates against alternative leaving groups, providing mechanistic insights, kinetic data, and validated experimental protocols tailored for drug development professionals.

Comparative Efficacy: Kinetics and Thermodynamics

The effectiveness of a leaving group is fundamentally governed by the stability of the departing anion, which inversely correlates with the basicity of its conjugate acid (quantified by pKa​ ). In pharmaceutical synthesis, selecting the right leaving group is a balancing act between reactivity, atom economy, and intermediate stability.

  • Triflates (-OTf): Derived from triflic acid ( pKa​≈−14 ), triflates are the most reactive sulfonate leaving groups, reacting 104 to 106 times faster than tosylates. They are essential for challenging cross-coupling reactions and sterically hindered substitutions . However, their extreme lability makes them prone to premature hydrolysis, and the reagent (triflic anhydride) is highly corrosive.

  • Tosylates (-OTs): Derived from p-toluenesulfonic acid ( pKa​≈−2.8 ), tosylates offer excellent crystallinity, making them ideal when intermediate isolation and purification via recrystallization are required. However, the bulky tolyl group reduces atom economy and can sterically hinder SN​2 trajectories on crowded substrates.

  • Methanesulfonates (-OMs): Derived from methanesulfonic acid ( pKa​≈−1.9 ), mesylates strike an optimal balance. They exhibit leaving group ability broadly similar to tosylates but possess a significantly lower molecular weight, maximizing atom economy. Their smaller steric profile facilitates rapid SN​2 displacement, particularly on secondary aliphatic alcohols where tosylates might introduce steric clash .

Table 1: Quantitative Comparison of Leaving Groups in Pharmaceutical Synthesis

Leaving GroupConjugate Acid pKa​ Relative Solvolysis Rate ( SN​1 )Atom Economy (Mass of LG)Stability / Shelf-Life
Chloride (-Cl) -7.0 1 (Baseline)35.5 g/mol Very High
Bromide (-Br) -9.0 101−102 79.9 g/mol High
Tosylate (-OTs) -2.8 104−105 171.2 g/mol High (Often crystalline)
Mesylate (-OMs) -1.9 104−105 95.1 g/mol Moderate to High
Triflate (-OTf) -14.0 109−1010 149.1 g/mol Low (Moisture sensitive)

Data synthesized from comparative kinetic studies of nucleophilic substitution .

Mechanistic Insights and Experimental Protocol

The synthesis of a mesylate ester proceeds via the nucleophilic attack of an alcohol onto methanesulfonyl chloride (MsCl), facilitated by a non-nucleophilic base (typically triethylamine or pyridine) which neutralizes the generated HCl and prevents side reactions .

Standard Protocol: Synthesis of Alkyl Methanesulfonates

Self-Validating Design: This protocol utilizes strict temperature boundaries to suppress unwanted alkyl chloride formation (via chloride attack on the highly reactive mesylate) and employs a mild aqueous workup to prevent ester hydrolysis, ensuring the protocol validates its own yield through minimized side-product formation.

Materials:

  • Substrate: Aliphatic alcohol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine ( Et3​N ) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol)

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Base Addition: Add Et3​N (1.5 equiv) to the solution.

    • Causality: The base must be added before MsCl to ensure any generated HCl is immediately buffered. This protects acid-sensitive functional groups on the API intermediate and prevents the protonation of the alcohol.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Mesylation is highly exothermic. Low temperatures prevent the competitive SN​2 displacement of the newly formed mesylate by the chloride counterion (a Finkelstein-type side reaction), which would yield a difficult-to-separate alkyl chloride impurity.

  • Activation: Introduce MsCl (1.2 equiv) dropwise via a syringe over 15 minutes to maintain the internal temperature.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor completion via TLC or LC-MS (typically complete within 1-2 hours).

  • Quenching & Workup: Dilute the mixture with cold water or saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM. Wash the combined organic layers with cold 10% HCl.

    • Causality: The cold HCl wash efficiently removes residual Et3​N and water-soluble impurities without providing enough thermal energy or time to hydrolyze the newly formed mesylate.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <30 °C to yield the mesylate ester. (Note: Mesylates are generally used immediately in the subsequent substitution step to avoid degradation).

Workflow Visualization

MesylationWorkflow ROH Starting Material: Alcohol (R-OH) Reagents Activation Phase: MsCl + Et₃N in DCM (0°C) ROH->Reagents Mesylate Reactive Intermediate: Alkyl Mesylate (R-OMs) Reagents->Mesylate Sulfonylation (HCl buffered by Et₃N) Nucleophile Nucleophilic Substitution: Nu⁻ (e.g., N₃⁻, Amines) Mesylate->Nucleophile PGIRisk Genotoxic Risk (PGI): Avoid Alcohols + Acid Mesylate->PGIRisk Solvolysis Risk if exposed to MeOH Product Final API Intermediate: Substituted Target (R-Nu) Nucleophile->Product SN2 Inversion (Clean departure of MsO⁻)

Experimental workflow for mesylate synthesis, subsequent substitution, and PGI risk management.

Pharmaceutical Safety: Mitigating Genotoxic Impurities (PGIs)

A critical regulatory consideration in pharmaceutical synthesis involving methanesulfonates is the potential formation of alkyl sulfonate esters. Compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are widely recognized as Potential Genotoxic Impurities (PGIs) due to their potent DNA-alkylating ability .

When methanesulfonic acid (MSA) is used for API salt formation, or when mesylate intermediates are processed in low-molecular-weight alcoholic solvents (e.g., methanol, ethanol), trace amounts of PGIs can form via esterification.

  • Kinetics of PGI Formation: Mechanistic studies utilizing GC-MS and 18O -labeled methanol have demonstrated that MMS formation involves the cleavage of the methanol C-O bond, acting as a reversal of the standard solvolysis mechanism. Maximum conversion to MMS in unbuffered methanolic MSA solutions at elevated temperatures can reach up to 0.35% .

  • Mitigation Strategy: The formation of these genotoxic esters is strictly acid-catalyzed. Experimental data confirms that the addition of substoichiometric amounts of a weak base (such as 2,6-lutidine) or maintaining a slight excess of the basic API during salt formation completely suppresses sulfonate ester formation to undetectable levels (<20 ppm) . Consequently, avoiding alcoholic solvents during the workup of mesylate intermediates is a mandatory industrial safeguard.

References
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. National Institutes of Health (NIH).[Link]

  • Chemical Modification of Polysaccharides. National Institutes of Health (NIH).[Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ResearchGate.[Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications.[Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute (PQRI).[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxypropyl methanesulfonate

Comprehensive Safety and Operational Guide for Handling 2-Hydroxypropyl Methanesulfonate As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Hydroxypropyl Methanesulfonate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of molecular causality. When handling potent electrophiles like 2-Hydroxypropyl methanesulfonate (CAS 262423-83-6 for the (S)-enantiomer, 262423-81-4 for the (R)-enantiomer, and 113391-95-0 for the racemate)[1], understanding why a safety protocol exists is the only way to guarantee operational integrity.

This guide provides researchers and drug development professionals with the authoritative, step-by-step logistical and safety frameworks required to handle this compound without compromising human health or analytical purity.

Molecular Hazard Profile & Regulatory Context

2-Hydroxypropyl methanesulfonate belongs to a class of compounds known as alkyl methanesulfonates (alkyl mesylates). These are direct-acting alkylating agents.

The Causality of Toxicity: The methanesulfonate group is a superb leaving group. This makes the adjacent carbon highly susceptible to nucleophilic attack (via an SN​2 mechanism). In a biological system, the nitrogen (N7) and oxygen (O6) atoms of guanine in DNA act as the nucleophiles, leading to irreversible DNA cross-linking, base mispairing, and mutagenesis[2].

Because of this mechanism, regulatory bodies classify alkyl mesylates as non-threshold genotoxic carcinogens[3]. Under the ICH M7 (R1) guidelines, the handling and presence of these Potential Genotoxic Impurities (PGIs) are strictly governed by the Threshold of Toxicological Concern (TTC)[4].

Table 1: Quantitative Risk & Exposure Parameters | Parameter | Limit / Value | Scientific Rationale | | :--- | :--- | :--- | | TTC (Lifetime) | 1.5 µ g/day | ICH M7 standard to limit theoretical excess carcinogenic risk to 1 in 100,000 patients[5]. | | Occupational Exposure | OEB 5 (< 1 µg/m³) | High-potency genotoxin; requires maximum containment (isolators/gloveboxes). | | Mechanism of Action | SN​2 Alkylation | Direct, non-enzymatic covalent binding to DNA[2]. |

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is grossly insufficient for handling non-threshold genotoxins. Every layer of protection must be a self-validating barrier designed specifically against electrophilic permeation.

Table 2: PPE Specifications & Causality

Equipment Specification The "Why" (Causality)
Hand Protection Double-gloved Nitrile or Neoprene (Min 8 mil). Alkyl mesylates can rapidly permeate thin latex[2]. Double gloving ensures that if the outer glove is breached by the carrier solvent, the inner glove provides a barrier while the operator immediately doffs the outer layer.
Body Protection Disposable Tyvek® coveralls over standard scrubs. Woven cotton lab coats absorb liquids, holding the alkylating agent against the skin. Tyvek is non-woven, providing an impenetrable barrier to aerosols and light splashes.
Respiratory PAPR with P100/Organic Vapor (OV) cartridges. Required if handled outside a closed isolator. Inhalation directly exposes the highly vascularized pulmonary epithelium to genotoxic damage[5].

| Eye Protection | Indirect-vented chemical goggles. | Prevents aerosolized particles or vapors from bypassing standard safety glasses. |

Operational Workflow & Handling Protocol

To ensure a self-validating system, no step in the weighing or transfer process should expose the ambient laboratory environment to the compound.

Workflow A Pre-Operation: Verify Negative Pressure B Don PPE: Double Nitrile, Tyvek, PAPR A->B Flow >0.5 m/s C Execution: Closed-System Transfer B->C PPE Verified D Spill / Exposure Event Detected? C->D E Decontamination: Thiosulfate Quenching D->E Yes (Emergency) D->E No (Routine) F Disposal: Incineration (Genotoxic) E->F Neutralized

Workflow for handling and decontaminating genotoxic alkyl methanesulfonates.
Step-by-Step Methodology: Safe Weighing and Transfer
  • Engineering Control Verification: Conduct all operations inside a dedicated Powder Weighing Isolator or a Class II Type B2 Biological Safety Cabinet. Validation: Use an anemometer to verify inward face velocity is >0.5 m/s before opening the primary container.

  • Static Elimination: If handling the compound as a solid/powder, use an anti-static gun on the weighing boats. Rationale: Static repulsion can aerosolize genotoxic powders, bypassing the sash containment.

  • Closed-System Transfer: Use closed-system transfer devices (CSTDs) or septum-piercing syringes if extracting a liquid solution. Never pour the neat liquid.

  • Immediate Sealing: Once the exact mass is acquired, immediately seal both the primary container and the secondary reaction vessel before removing them from the negative-pressure environment.

Spill Response & Chemical Decontamination (Quenching)

You cannot simply wipe up an alkylating agent with water or organic solvents; this merely spreads the hazard. The electrophilic mesylate must be chemically destroyed via nucleophilic substitution before disposal[2].

The Quenching Chemistry: We utilize a 5% Sodium Thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate ion is a massive, highly polarizable nucleophile that rapidly attacks the alkyl carbon, displacing the mesylate leaving group to form a harmless, water-soluble Bunte salt. Alternatively, 1M Sodium Hydroxide (NaOH) can be used to hydrolyze the ester into propylene glycol and sodium methanesulfonate.

Step-by-Step Spill Protocol:
  • Evacuate & Isolate: Alert personnel and step back. Allow any potential aerosols to settle for 15 minutes.

  • Don Emergency PPE: Upgrade to a PAPR and heavy-duty butyl rubber gloves over standard nitrile.

  • Containment: Surround the spill perimeter with inert absorbent booms to prevent spreading.

  • Chemical Quenching: Gently flood the spill area with the 5% Sodium Thiosulfate solution, working from the outside in.

  • Kinetic Hold: Allow a minimum contact time of 30 minutes . Rationale: SN​2 reactions require time for complete kinetic conversion of the alkyl mesylate.

  • Absorption: Collect the neutralized liquid with absorbent pads and transfer to a designated genotoxic waste bin.

Waste Disposal Plan

All materials that have come into contact with 2-Hydroxypropyl methanesulfonate (pipette tips, inner gloves, wipes, reaction vessels) must be segregated from standard chemical waste.

  • Segregation: Place in rigid, leak-proof containers lined with dual 6-mil polyethylene bags.

  • Labeling: Must be explicitly labeled: "Highly Toxic / Genotoxic Waste - Contains Alkylating Agents."

  • Destruction: Final disposal must be executed via high-temperature incineration (>1000°C) at an approved hazardous waste facility. This extreme temperature is required to completely cleave the sulfonate and hydrocarbon framework into simple, non-hazardous oxides ( CO2​,H2​O,SO2​ ).

References

  • Toxicological Assessment of Nitrosamines and Genotoxic Impurities (GTIs) under ICH M7 Guidelines: Framework and Software Tools. ResearchGate. [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ACS Organic Process Research & Development. [Link]

  • A simple approach to assess the cancer risk of occupational exposure to genotoxic drugs in healthcare settings. National Institutes of Health (PMC). [Link]

  • Non-Threshold Based Genotoxic Carcinogens: Accessory Document to Recommending Health-Based Workplace Exposure Standards. Safe Work Australia. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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